CC260
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H29Cl2N5O2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
(7R)-8-cyclopentyl-7-(cyclopentylmethyl)-2-(3,5-dichloro-4-hydroxyanilino)-5-methyl-7H-pteridin-6-one |
InChI |
InChI=1S/C24H29Cl2N5O2/c1-30-20-13-27-24(28-15-11-17(25)21(32)18(26)12-15)29-22(20)31(16-8-4-5-9-16)19(23(30)33)10-14-6-2-3-7-14/h11-14,16,19,32H,2-10H2,1H3,(H,27,28,29)/t19-/m1/s1 |
InChI Key |
AEZJZTFWCDAUDF-LJQANCHMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CC260: A Targeted Approach to Disrupting Cancer Cell Metabolism
An In-depth Technical Guide on the Mechanism of Action of CC260 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel small molecule inhibitor, in cancer cells. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its molecular targets, signaling pathways, and selective cytotoxicity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: Dual Inhibition of PI5P4Kα and PI5P4Kβ
This compound is a potent and selective, noncovalent dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα) and beta (PI5P4Kβ).[1][2] These kinases are critical enzymes in phosphoinositide signaling, catalyzing the conversion of phosphatidylinositol 5-phosphate (PI(5)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). By inhibiting PI5P4Kα and PI5P4Kβ, this compound disrupts the cellular energy homeostasis, leading to a cascade of downstream effects that are particularly detrimental to cancer cells with specific genetic vulnerabilities.[1][3]
The primary mechanism of this compound revolves around inducing a state of metabolic stress in cancer cells.[1][3] This is achieved through the disruption of cellular energetics, which manifests as the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1][3]
Signaling Pathways Modulated by this compound
The inhibition of PI5P4Kα/β by this compound initiates a signaling cascade that converges on the central regulators of cellular metabolism, AMPK and mTORC1.
Activation of AMPK Signaling
AMPK is a crucial sensor of cellular energy status. It is activated in response to a high AMP:ATP ratio, indicating low energy levels. Treatment of cancer cells with this compound leads to the robust activation of AMPK.[1][3] This is evidenced by the increased phosphorylation of AMPK itself and its downstream substrates, such as acetyl-CoA carboxylase (ACC) and Raptor.[4]
Inhibition of mTORC1 Signaling
mTORC1 is a master regulator of cell growth and proliferation, and its activity is tightly linked to nutrient availability. AMPK activation directly inhibits mTORC1 signaling.[5] The phosphorylation of Raptor, a key component of the mTORC1 complex, by activated AMPK is a key mechanism for this inhibition.[4] The suppression of mTORC1 activity by this compound is observed through the decreased phosphorylation of its downstream effectors, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4]
Impact on AKT Signaling
Interestingly, pharmacological inhibition of PI5P4Kα/β by this compound has been shown to enhance insulin-induced phosphorylation of AKT at both Thr-308 and Ser-473.[4] This suggests a potential feedback loop through the S6K/insulin (B600854) receptor substrate (IRS) pathway, which could contribute to insulin hypersensitivity.[3]
Signaling Pathway of this compound in Cancer Cells
Caption: Mechanism of action of this compound in cancer cells.
Selective Cytotoxicity in p53-null Cancer Cells
A significant and promising aspect of this compound's mechanism of action is its selective toxicity towards cancer cells harboring loss-of-function mutations in the tumor suppressor gene p53.[1][3] While this compound induces metabolic stress in both p53-wild-type and p53-null cells, the latter are significantly more sensitive to the cytotoxic effects of the compound.[4] This synthetic lethal interaction suggests that p53-deficient tumors may be particularly vulnerable to PI5P4Kα/β inhibition. The precise mechanism for this selectivity is under investigation but is thought to be related to the role of p53 in managing metabolic stress and autophagy.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound's inhibitory activity.
Table 1: Inhibitory Activity of this compound against Primary and Off-Target Kinases
| Kinase Target | Inhibition Constant (Ki) |
| PI5P4Kα | 40 nM |
| PI5P4Kβ | 30 nM |
| PIKfyve | ~200 nM |
| PI3K-δ | ~120 nM |
| PI3K-γ | ~200 nM |
Data compiled from multiple sources.[2][6]
Table 2: IC50 Values of this compound in Acute Lymphoblastic Leukemia (ALL) Cell Lines (72h treatment)
| Cell Line | IC50 (µM) |
| Jurkat | 13.3 |
| MOLT4 | >50 |
| NALM6 | 32.8 |
| Namalwa | >50 |
Data from Lima, Keli (2024).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for measuring the inhibitory activity of this compound on PI5P4Kα and PI5P4Kβ.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Protocol:
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
Lipid Substrate: Prepare unilamellar vesicles containing PI(5)P.
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO.
-
ATP Solution: Prepare a stock solution of ATP in water.
-
-
Set up Kinase Reaction:
-
In a 384-well plate, add the kinase, lipid substrate, and this compound to the kinase buffer.
-
Initiate the reaction by adding ATP (final concentration typically at or below the Km for ATP). The final reaction volume is typically 5-10 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells, particularly comparing p53-wild-type and p53-null cell lines.
Experimental Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., isogenic MCF10A p53+/+ and p53-/- cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for AMPK and mTORC1 Signaling
This protocol is for detecting changes in the phosphorylation status of key proteins in the AMPK and mTORC1 signaling pathways following this compound treatment.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-AMPKα (Thr172)
-
AMPKα
-
Phospho-ACC (Ser79)
-
ACC
-
Phospho-Raptor (Ser792)
-
Raptor
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-p70 S6 Kinase (Thr389)
-
p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound represents a promising therapeutic agent that targets the metabolic vulnerabilities of cancer cells, particularly those with p53 deficiency. Its dual inhibition of PI5P4Kα and PI5P4Kβ disrupts cellular energy homeostasis, leading to the activation of the AMPK signaling pathway and the suppression of mTORC1-mediated cell growth. The selective cytotoxicity of this compound in p53-null cancer cells highlights a potential precision medicine approach for this common genetic alteration in cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
The Discovery and Development of CC260: A Technical Guide to the Selective PI5P4Kα/β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 5-phosphate 4-kinases α and β (PI5P4Kα and PI5P4Kβ) have emerged as critical enzymes in cellular metabolism and oncogenesis, particularly in tumors with p53 mutations. The discovery of CC260, a potent and selective dual inhibitor of PI5P4Kα/β, has provided a powerful chemical probe to dissect the roles of these kinases and represents a promising starting point for novel therapeutic development. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical characterization of this compound. It includes a compilation of all publicly available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to PI5P4Kα/β as Therapeutic Targets
Phosphoinositide kinases are crucial regulators of cellular signaling, and their dysregulation is linked to numerous diseases, including cancer.[1][2] The PI5P4K family (isoforms α, β, and γ) catalyzes the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key signaling lipid.[1] Unlike the canonical pathway that generates PI(4,5)P₂ at the plasma membrane, the PI5P4K-mediated pathway occurs largely on intracellular membranes.[1]
Genetic studies have revealed a synthetic lethal relationship between the loss of the p53 tumor suppressor and the inhibition of PI5P4Kα/β, making these kinases attractive targets for cancer therapy.[3][4] Inhibition of PI5P4Kα/β has been shown to disrupt cellular energy homeostasis, leading to selective toxicity in p53-null cancer cells.[3][4]
Discovery and Optimization of this compound
This compound was identified as a potent dual inhibitor of PI5P4Kα and PI5P4Kβ through a target-based discovery approach.[1][4] The discovery process involved a high-throughput screen of 5,759 small molecules, which identified the 2-amino-dihydropteridinone scaffold as a promising starting point.[1][5]
Further development was guided by structural insights from known protein kinase inhibitors, BI-2536 and BI-D1870. The design of this compound aimed to achieve high selectivity for the lipid kinases PI5P4Kα/β over protein kinases by exploiting structural differences in their active sites. This rational, structure-based design resulted in a noncovalent inhibitor with high potency and a favorable selectivity profile.[1][4]
Quantitative Inhibitor Profile
The inhibitory activity and selectivity of this compound have been characterized against a panel of lipid and protein kinases. The data are summarized in the tables below.
Table 1: Potency of this compound against PI5P4K Isoforms
| Target | Kᵢ (nM) |
| PI5P4Kα | 40 |
| PI5P4Kβ | 30 |
Kᵢ: Inhibition constant, a measure of binding affinity.
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase Target | Type | Kᵢ (nM) | % Inhibition @ 0.5 µM |
| Primary Targets | |||
| PI5P4Kα | Lipid Kinase | 40 | - |
| PI5P4Kβ | Lipid Kinase | 30 | - |
| Lipid Kinases | |||
| PI4P5K-α | Lipid Kinase | ~5000 | - |
| PIKfyve | Lipid Kinase | ~200 | - |
| PI3K-γ | Lipid Kinase | ~200 | - |
| PI3K-δ | Lipid Kinase | ~120 | - |
| Protein Kinases | |||
| Plk1 | Protein Kinase | >1000 (Inactive) | - |
| RSK2 | Protein Kinase | ~1000 | - |
| EIF2AK3 | Protein Kinase | ~250-1000 | ~50% |
| NEK11 | Protein Kinase | ~250-1000 | ~34% |
| NEK1 | Protein Kinase | ~250-1000 | ~33% |
| c-MER | Protein Kinase | ~250-1000 | ~33% |
| TYRO3 | Protein Kinase | ~250-1000 | ~28% |
| TNIK | Protein Kinase | ~250-1000 | ~27% |
| PLK2 | Protein Kinase | ~250-1000 | ~25% |
Data compiled from Chen et al., 2021. The Ki values for the weakly inhibited protein kinases were estimated based on the percent inhibition observed at a 0.5 µM concentration.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by disrupting cellular energy homeostasis. Inhibition of PI5P4Kα/β leads to a state of energy stress, which triggers the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and proliferation.[4]
Interestingly, in terminally differentiated myotubes, this mTORC1 inhibition leads to a feedback loop through the S6K/insulin (B600854) receptor substrate (IRS) that results in enhanced PI3K signaling and insulin hypersensitivity.[3][4] This dual effect on energy sensing and insulin signaling pathways underscores the therapeutic potential of PI5P4K inhibition in both cancer and metabolic diseases.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.
PI5P4K Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of PI5P4K by measuring the amount of ADP produced in the phosphorylation reaction.
-
Reagent Preparation :
-
Lipid Substrate : Prepare lipid vesicles composed of a 2:1 mixture of DPPS (1,2-Dipalmitoyl-sn-glycero-3-phosphoserine) and PI(5)P by sonication and extrusion in a buffer containing 0.1% CHAPS, 20 mM HEPES (pH 7.3), and 200 mM NaCl.[5]
-
Kinase Reaction Buffer : 20 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% CHAPS.
-
Enzyme : Recombinant human PI5P4Kα or PI5P4Kβ.
-
ATP : Prepare a stock solution of ATP in water. The final concentration in the assay is typically at or below the Michaelis-Menten constant (Km), e.g., 20 µM.[1]
-
Inhibitor : Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure :
-
Add 2.5 µL of kinase solution (containing PI5P4Kα or β) to the wells of a 384-well plate.
-
Add 50 nL of this compound solution at various concentrations (or DMSO for control).
-
Initiate the reaction by adding 2.5 µL of a substrate mix containing the lipid vesicles and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis :
-
Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme).
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation. Convert IC₅₀ to Kᵢ values using the Cheng-Prusoff equation.
-
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins like Akt and S6K in response to this compound treatment.
-
Cell Culture and Treatment :
-
Culture cells (e.g., C2C12 myotubes or BT474 breast cancer cells) to the desired confluency.
-
For experiments involving insulin stimulation, starve the cells in serum-free medium overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10-20 µM) or DMSO (vehicle control) for a specified duration (e.g., overnight).
-
If applicable, stimulate cells with an agonist (e.g., 15 nM insulin) for a short period (e.g., 30 minutes) before harvesting.
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6K (Thr389), anti-total Akt, anti-total S6K, anti-GAPDH) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
Normalize the signal of phosphorylated proteins to the corresponding total protein signal to account for loading differences.
-
Cell Viability Assay (Serum Starvation)
This assay assesses the effect of this compound on the survival of cancer cells under nutrient stress.
-
Cell Seeding :
-
Seed cells (e.g., BT474) in a 96-well plate at a density that allows for several days of growth.
-
-
Treatment and Stress Induction :
-
Allow cells to adhere overnight.
-
Replace the growth medium with a serum-free or low-serum (e.g., 0.1% FBS) medium containing various concentrations of this compound or DMSO vehicle.
-
-
Incubation :
-
Incubate the cells for a period of 24 to 72 hours to allow the treatment and stress conditions to take effect.
-
-
Viability Measurement (e.g., MTT or CellTiter-Glo®) :
-
For MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals. Read the absorbance at ~570 nm.
-
For CellTiter-Glo® Assay : Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis :
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot the dose-response curve to determine the concentration at which this compound affects cell survival under stress.
-
Cellular ATP Production Assay
This assay measures the impact of this compound on cellular energy levels.
-
Cell Culture and Treatment :
-
Seed cells in a white, opaque 96-well plate suitable for luminescence assays.
-
Treat cells with this compound at various concentrations for the desired time.
-
-
ATP Measurement :
-
Use a commercially available ATP determination kit (e.g., a luciferase-based assay like CellTiter-Glo®).
-
Equilibrate the plate to room temperature.
-
Add the ATP assay reagent directly to the wells, which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis :
-
Generate an ATP standard curve to quantify the absolute ATP concentration if required.
-
Normalize the ATP levels of treated cells to those of vehicle-treated control cells to determine the relative change in cellular energy.
-
Summary and Future Directions
This compound is a selective, noncovalent dual inhibitor of PI5P4Kα and PI5P4Kβ that was developed through a combination of high-throughput screening and rational, structure-based design. It acts by disrupting cellular energy homeostasis, leading to AMPK activation, mTORC1 inhibition, and selective cell death in p53-null cancer cells.[4] The comprehensive quantitative and mechanistic data available make this compound an invaluable tool for probing the biology of the PI5P4K pathway.
Currently, the development of this compound appears to be at a preclinical, tool-compound stage. There is no publicly available information regarding its pharmacokinetic properties, in vivo efficacy in animal models, or progression toward clinical trials. Future development would require extensive studies to optimize its drug-like properties (absorption, distribution, metabolism, and excretion) and to evaluate its safety and efficacy in vivo. The unique mechanism of action, particularly the synthetic lethality with p53 loss, provides a strong rationale for its continued investigation as a potential therapeutic agent for a defined patient population.[3]
References
- 1. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vitro screening assay for PIP5K1α lipid kinase and identification of potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rational design of ARUK2007145, a dual inhibitor of the α and γ isoforms of the lipid kinase phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
An In-depth Technical Guide to the PI5P4K Signaling Pathway and the Role of the Dual-Specific Inhibitor CC260
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family of lipid kinases represents a critical node in cellular signaling, regulating a diverse array of processes including metabolic homeostasis, stress responses, and autophagy. These enzymes, which phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate the key second messenger phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), are increasingly recognized as promising therapeutic targets in oncology and other diseases. This technical guide provides a comprehensive overview of the PI5P4K signaling pathway, its key components, regulatory mechanisms, and downstream effects. A central focus of this document is the characterization and experimental application of CC260, a potent and selective dual inhibitor of the PI5P4Kα and PI5P4Kβ isoforms. Detailed experimental protocols, quantitative data on inhibitors, and visual diagrams of the signaling pathways are provided to facilitate further research and drug development efforts in this burgeoning field.
The PI5P4K Signaling Pathway: Core Components and Regulation
The PI5P4K family consists of three isoforms in mammals: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively[1]. These enzymes catalyze the conversion of PI5P to PI(4,5)P2, a crucial step in regulating the intracellular pools of these signaling lipids[1]. While PI5P4Kα and β are highly homologous and often share overlapping functions, PI5P4Kγ has distinct structural and functional characteristics[1].
Cellular Localization:
-
PI5P4Kα: Predominantly cytosolic, it can also be found on autophagosomes, lysosomes, and peroxisomes[2].
-
PI5P4Kβ: Primarily localized to the nucleus, but can also be found at autophagosomes[2]. Its interaction with PI5P4Kα can modulate the latter's nuclear localization.
-
PI5P4Kγ: Associated with the endomembrane system, including the Golgi apparatus[2].
Upstream Regulation:
The activity of PI5P4K isoforms is tightly controlled by upstream signaling pathways, particularly in response to cellular stress.
-
Hippo Pathway (MST1/2): The core Hippo pathway kinases, MST1 and MST2, directly phosphorylate and inhibit the activity of PI5P4Ks. This creates a regulatory loop where the Hippo pathway can modulate phosphoinositide signaling[3].
-
p38-MAPK Pathway: Under conditions of cellular stress, such as UV irradiation, p38-MAPK phosphorylates and inhibits PI5P4Kβ, leading to an increase in nuclear PI5P levels[1].
The following diagram illustrates the core PI5P4K signaling pathway, including its upstream regulators.
Downstream Effectors and Cellular Functions
The modulation of PI5P and PI(4,5)P2 levels by PI5P4Ks has profound effects on several downstream signaling pathways and cellular processes.
-
mTORC1 Signaling: Inhibition of PI5P4Kα/β leads to metabolic stress, which in turn suppresses mTORC1 signaling. This is a key pathway that regulates cell growth and proliferation[4].
-
AMPK Activation: The energy stress induced by PI5P4Kα/β inhibition leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[5].
-
Hippo/YAP Pathway: PI5P4K activity influences the Hippo pathway. Inhibition of PI5P4K leads to decreased activity of the transcriptional co-activator YAP, a key downstream effector of the Hippo pathway that is often dysregulated in cancer[3].
-
Autophagy: PI5P4Ks are essential for the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. Inhibition of PI5P4Kα/β results in the accumulation of autophagic vesicles, indicating a defect in autophagic flux[6][7].
The interplay between PI5P4K inhibition and these downstream pathways is depicted in the following diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. takarabio.com [takarabio.com]
- 4. Phospho-AMPK beta2 (Ser39) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol-5-phosphate 4-kinases regulate cellular lipid metabolism by facilitating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol-5-Phosphate 4-Kinases Regulate Cellular Lipid Metabolism By Facilitating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective PI5P4Kα/β Inhibitor CC260 Disrupts Cellular Energy Homeostasis, Offering a Targeted Approach Against p53-Null Tumors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the selective Phosphatidylinositol 5-Phosphate 4-Kinase alpha (PI5P4Kα) and beta (PI5P4Kβ) inhibitor, CC260, reveals its profound impact on cellular energy metabolism, presenting a promising therapeutic avenue for cancers with p53 mutations. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on metabolic pathways, and detailed experimental protocols for researchers in oncology and drug development.
This compound is a potent and selective noncovalent inhibitor of PI5P4Kα and PI5P4Kβ with Ki values of 40 nM and 30 nM, respectively.[1] Its mechanism centers on the disruption of cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[2][3][4][5] This energy stress induction is particularly toxic to tumor cells lacking the p53 tumor suppressor protein, a common feature in a majority of human cancers.[2][4]
Quantitative Analysis of this compound's Metabolic Effects
The pharmacological inhibition of PI5P4Kα/β by this compound instigates a cascade of metabolic alterations. Treatment with this compound has been shown to increase the generation of glycolytic ATP in BT474 breast cancer cells.[1] Furthermore, the induced energy stress leads to increased cell death in p53-null cells, as evidenced by a significant increase in propidium (B1200493) iodide staining and the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[2]
| Cell Line | Treatment | Parameter | Result | Reference |
| C2C12 myotubes | 20 µM this compound (overnight) | Insulin-induced Akt phosphorylation (Thr-308 and Ser-473) | Increased | [1][5] |
| C2C12 myotubes | 20 µM this compound | S6K phosphorylation (Thr-389) by mTORC1 | Reduced | [1][5] |
| BT474 cells | This compound | Glycolytic ATP generation | Increased | [1] |
| p53-/- cells | This compound | Propidium Iodide Staining | Significantly increased | [2] |
| p53-/- cells | This compound | LDH release | Increased | [2] |
Signaling Pathway Perturbation by this compound
This compound's primary targets, PI5P4Kα and PI5P4Kβ, are key enzymes in a secondary pathway for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). By inhibiting these kinases, this compound disrupts cellular energy balance, leading to the activation of AMPK, a master regulator of cellular metabolism. Activated AMPK, in turn, inhibits mTORC1, a central controller of cell growth and proliferation. Interestingly, this mTORC1 inhibition can lead to a feedback loop that enhances insulin-induced PI3K signaling.[2][5]
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: C2C12 myoblasts, BT474 breast cancer cells, and isogenic p53+/+ and p53-/- cell lines.
-
Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration.
Western Blot Analysis
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against p-Akt (Thr-308, Ser-473), Akt, p-S6K (Thr-389), S6K, p-AMPK, AMPK, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability and Death Assays
-
Propidium Iodide (PI) Staining:
-
Cells are treated with this compound for the desired time.
-
Both adherent and detached cells are collected and washed with PBS.
-
Cells are resuspended in a buffer containing PI.
-
The percentage of PI-positive (dead) cells is quantified by flow cytometry.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
The culture medium from this compound-treated cells is collected.
-
The amount of LDH released from damaged cells into the medium is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measurement of Glycolytic ATP Production
A detailed protocol for measuring the relative contribution of glycolysis and oxidative phosphorylation to ATP synthesis can be performed using cytosol- and mitochondrion-targeted variants of firefly luciferase or commercially available kits that measure extracellular acidification rates (ECAR) and oxygen consumption rates (OCR) using instruments like the Seahorse XF Analyzer.[6][7][8]
General Principle using Seahorse XF Analyzer:
-
Cell Seeding: Cells are seeded in a Seahorse XF microplate.
-
Assay Medium: Cells are incubated in a low-buffered assay medium prior to the assay.
-
Sequential Injections: A series of compounds (e.g., glucose, oligomycin, and 2-deoxyglucose) are sequentially injected to measure basal glycolysis, glycolytic capacity, and non-glycolytic acidification.
-
Data Analysis: The rates of ECAR are measured in real-time to determine the rate of glycolytic ATP production.
Conclusion
The selective PI5P4Kα/β inhibitor this compound represents a novel and promising agent for the targeted therapy of p53-deficient cancers. Its ability to disrupt cellular energy metabolism and induce selective cell death in this common cancer subtype warrants further investigation and development. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing our understanding and therapeutic application of metabolic inhibitors in oncology.
References
- 1. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to monitor and compare mitochondrial and glycolytic ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) and Its Inhibition by CC260: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth examination of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family and the mechanistic implications of its inhibition by the dual PI5P4Kα/β inhibitor, CC260. This guide synthesizes current understanding of PI5P4K's role in cellular signaling, its connection to disease states such as cancer, and the impact of targeted inhibition, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Introduction to PI5P4K
The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, comprising isoforms α, β, and γ, are crucial enzymes in phosphoinositide metabolism.[1] These kinases catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a vital signaling molecule.[1] This "non-canonical" pathway for PI(4,5)P2 synthesis occurs at intracellular membranes, including the Golgi apparatus, endoplasmic reticulum, endosomes, lysosomes, and the nucleus, in contrast to the canonical pathway at the plasma membrane.[2]
The PI5P4K family plays a significant role in a multitude of cellular processes, including the regulation of gene expression, responses to cellular stress, insulin (B600854) signaling, and autophagy.[3][4] Dysregulation of PI5P4K activity has been implicated in various pathologies, most notably cancer, where all three isoforms have been found to be upregulated.[5] The β isoform, in particular, acts as a cellular GTP sensor, linking cellular energetic status to signaling pathways.[3]
This compound: A Dual Inhibitor of PI5P4Kα and PI5P4Kβ
This compound is a potent and selective small-molecule inhibitor of both PI5P4Kα and PI5P4Kβ.[6][7] Its development has provided a valuable tool for elucidating the specific functions of these isoforms and exploring their therapeutic potential.
Quantitative Inhibition Data
The inhibitory activity of this compound and other relevant compounds against PI5P4K isoforms and other kinases is summarized below.
| Compound | Target(s) | IC50 / Ki | Assay Conditions | Reference |
| This compound | PI5P4Kα | IC50: 40 nM | 20 µM ATP | [8] |
| PI5P4Kβ | IC50: 30 nM | 20 µM ATP | [8] | |
| PI5P4Kγ | IC50: 800 nM | 20 µM ATP | [8] | |
| PIKfyve | Ki: ~200 nM | Not specified | [9] | |
| PI3Kγ | Ki: ~200 nM | Not specified | [9] | |
| PI3Kδ | Ki: ~120 nM | Not specified | [9] | |
| THZ-P1-2 | pan-PI5P4K (covalent) | Not specified | Not specified | [10] |
| NIH-12848 | PI5P4Kγ | IC50: ~1 µM | Not specified | [4] |
Cellular Effects of this compound
Treatment of cells with this compound induces a range of metabolic and signaling changes.
| Cell Line | Treatment | Effect | Quantitative Change | Reference |
| C2C12 myotubes | 10 µM this compound (overnight) | ATP level reduction | ~15% decrease | [6] |
| BT474 breast cancer cells | 0, 5, 10 µM this compound (overnight) | Increased AMPK activation | Dose-dependent increase in ACC and raptor phosphorylation | [6][9] |
| Reduced mTORC1 activity | Dose-dependent decrease in S6K and 4E-BP1 phosphorylation | [6][9] | ||
| Slight increase in cellular PI(5)P | Not quantified | [9] | ||
| Reduced survival under serum starvation | Not quantified | [9] | ||
| MCF10A p53-/- | This compound | Enhanced anti-proliferative effect | Not quantified | [8] |
Signaling Pathways Modulated by PI5P4K and this compound
PI5P4K enzymes are integrated into several critical signaling networks. Their inhibition by this compound can significantly perturb these pathways.
PI5P4K Signaling and Conversion of PI5P
The primary function of PI5P4K is the conversion of PI5P to PI(4,5)P2. This activity regulates the cellular levels of both phosphoinositides, which act as signaling molecules.
Caption: Catalytic conversion of PI5P to PI(4,5)P2 by PI5P4K and its inhibition by this compound.
Regulation of Energy Homeostasis and mTORC1 Signaling by PI5P4K Inhibition
Pharmacological inhibition of PI5P4Kα/β with this compound disrupts cellular energy homeostasis, leading to the activation of AMPK and subsequent inhibition of mTORC1 signaling.[6]
Caption: this compound-mediated inhibition of PI5P4K leads to energy stress, AMPK activation, and mTORC1 inhibition.
Intersection with the Hippo Signaling Pathway
Recent evidence has uncovered a connection between PI5P4K and the Hippo signaling pathway, a critical regulator of organ size and a key player in cancer.[11][12] The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4Ks.[12][13] Conversely, PI5P4K activity, through the regulation of PI5P levels, can modulate the interaction between MOB1 and LATS, ultimately affecting the activity of the downstream effector YAP.[12][13]
Caption: The reciprocal regulation between PI5P4K and the Hippo signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the investigation of PI5P4K and its inhibitors.
PI5P4Kα Kinase Activity Assay (qHTS Bioluminescent Format)
This assay quantifies the enzymatic activity of PI5P4Kα by measuring the amount of ADP produced in the kinase reaction.[14]
Principle: The ADP-Glo™ Kinase Assay is a coupled-enzyme system. In the first step, the PI5P4Kα reaction depletes ATP and produces ADP. In the second step, the remaining ATP is depleted, and in the third step, the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[14]
Workflow:
Caption: Workflow for a quantitative high-throughput PI5P4Kα kinase activity assay.
Reagents:
-
PI5P4Kα enzyme
-
D-myo-di16-PtIns(5)P (substrate)
-
DPPS (phosphatidylserine)
-
HEPES buffer
-
EGTA
-
CHAPS
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare lipid substrate mixture in DMSO.[15]
-
Dispense test compounds (e.g., this compound) into a 1536-well plate.
-
Add PI5P4Kα enzyme and substrate mix to initiate the reaction.
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent I to stop the reaction and deplete the remaining ATP.
-
Incubate.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate.
-
Measure luminescence using a plate reader.
Western Blot Analysis for Signaling Pathway Activation
Western blotting is used to detect changes in the phosphorylation status of key proteins in signaling pathways following treatment with this compound.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the protein of interest (e.g., total ACC, phospho-ACC, total S6K, phospho-S6K).
Procedure:
-
Culture cells (e.g., BT474) and treat with various concentrations of this compound.
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Wash and detect the signal using an appropriate substrate (e.g., chemiluminescence).
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Cell viability assays are performed to assess the cytotoxic or cytostatic effects of this compound on cancer cells.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The CellTiter-Glo assay measures ATP levels, which correlate with the number of viable cells.
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength.
Conclusion and Future Directions
The investigation into the roles of PI5P4K isoforms has revealed them to be critical nodes in cellular signaling, particularly in the context of stress adaptation and cancer metabolism.[3] The development of specific inhibitors like this compound has been instrumental in dissecting the functions of PI5P4Kα and PI5P4Kβ and has highlighted their potential as therapeutic targets.[6] The selective toxicity of this compound towards p53-null tumor cells suggests a promising avenue for targeted cancer therapy.[6]
Future research should focus on further elucidating the distinct roles of each PI5P4K isoform, developing isoform-specific inhibitors to minimize off-target effects, and exploring the therapeutic potential of PI5P4K inhibition in a broader range of diseases, including neurodegenerative disorders and immune dysfunction.[5][16] A deeper understanding of the interplay between PI5P4K and other signaling pathways, such as the Hippo pathway, will be crucial for the successful clinical translation of PI5P4K-targeted therapies.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound selective PI5P4Kα and PI5P4Kβ i... - Advanced Prostate... [healthunlocked.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncologynews.com.au [oncologynews.com.au]
- 12. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PI5P4K inhibitors: promising opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
CC260: A Chemical Probe for Interrogating PI5P4K Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of CC260, a potent and selective chemical probe for Phosphatidylinositol 5-Phosphate 4-Kinase alpha (PI5P4Kα) and beta (PI5P4Kβ). This document details its mechanism of action, selectivity profile, cellular effects, and key experimental protocols, serving as a critical resource for scientists investigating phosphoinositide signaling pathways and their therapeutic potential.
Introduction to PI5P4K and the Role of Chemical Probes
The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, comprising isoforms α, β, and γ, are crucial enzymes in phosphoinositide metabolism.[1] They catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), two important lipid second messengers involved in a myriad of cellular processes.[1][2] Dysregulation of PI5P4K activity has been implicated in cancer, metabolic disorders, and immunological diseases.[1][2][3]
Understanding the precise biological roles of each PI5P4K isoform requires highly specific tools. Chemical probes—small molecules that potently and selectively modulate a protein's function—are indispensable for dissecting complex signaling networks. This compound has emerged as a valuable tool for studying the functions of PI5P4Kα and PI5P4Kβ.[4][5]
This compound: A Selective Dual Inhibitor of PI5P4Kα/β
This compound was identified through a high-throughput screen of 5,759 small molecules as a potent, non-covalent, dual inhibitor of PI5P4Kα and PI5P4Kβ.[6][7] X-ray structure analysis has revealed that this compound binds to the ATP-binding site of the kinases, inducing a conformational change.[2][7] Its selectivity is achieved through a hydrophobic side chain that occupies a pocket unique to this lipid kinase family, distinguishing it from most protein kinases.[5]
Data Presentation: Quantitative Inhibitory Profile
The inhibitory potency and selectivity of this compound have been characterized against various lipid and protein kinases.
Table 1: Inhibitory Activity of this compound against PI5P4K Isoforms and Other Kinases
| Target | Kᵢ (nM) | IC₅₀ (nM) | Notes |
| PI5P4Kα | 40 | 40 | Potent inhibition.[2][4] |
| PI5P4Kβ | 30 | 30 | Potent inhibition.[2][4] |
| PI5P4Kγ | - | 800 | Significantly less active against the γ isoform.[2] |
| PIKfyve | ~200 | ~200 | Modest off-target inhibition.[5][7] |
| PI3Kδ | ~120 | - | Modest off-target inhibition.[5] |
| PI3Kγ | ~200 | - | Modest off-target inhibition.[5] |
| PI4P5Kα | ~5000 | - | Little activity against type I PIPK.[5] |
| Plk1 | >1000 | - | Weakly inhibits.[4] |
| RSK2 | ~1000 | - | Weakly inhibits; 50 times less potent than BI-D1870.[5] |
Table 2: Selectivity Profile of this compound against a Protein Kinase Panel
| Kinase | % Activity Remaining (at 0.5 µM this compound) | Estimated Kᵢ (nM) |
| EIF2AK3 | 50% | 250 - 1000 |
| NEK11 | 66% | 250 - 1000 |
| NEK1 | 67% | 250 - 1000 |
| c-MER | 67% | 250 - 1000 |
| TYRO3 | 72% | 250 - 1000 |
| TNIK | 73% | 250 - 1000 |
| PLK2 | 75% | 250 - 1000 |
| Data from a panel of 396 protein kinases, indicating high selectivity for PI5P4K over the broader protein kinome.[5][8] |
Cellular Mechanisms and Signaling Pathways Modulated by this compound
This compound treatment perturbs several key signaling pathways, providing insight into the cellular functions of PI5P4Kα/β.
Disruption of Energy Homeostasis
A primary effect of PI5P4Kα/β inhibition by this compound is the disruption of cellular energy metabolism.[5][6] Treatment leads to a reduction in mitochondrial ATP production and an overall decrease in cellular ATP levels.[5][6] This energy stress results in a ~50% increase in the AMP/ATP ratio, a critical indicator of cellular energy status.[5] The accumulation of AMP triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[5][8] Activated AMPK, in turn, inhibits mTORC1 signaling, a key pathway for cell growth and proliferation.[6][8] This is observed by decreased phosphorylation of mTORC1 substrates like S6 Kinase (S6K).[5]
Modulation of the PI3K/Akt Pathway
Interestingly, while mTORC1 is inhibited, this compound treatment enhances insulin-induced phosphorylation of Akt at both Thr-308 and Ser-473.[4][5] This seemingly contradictory result—enhanced Akt activation but suppressed mTORC1 signaling—highlights the complexity of the pathways.[5] The enhancement of Akt phosphorylation may be linked to the scaffolding function of PI5P4K, which can negatively regulate PI3K signaling.[2] Inhibition of PI5P4K may therefore release this suppression.
Selective Toxicity in p53-Null Cancer Cells
A significant finding is that pharmacological inhibition of PI5P4Kα/β with this compound selectively kills p53-null tumor cells.[5][6] This synthetic lethal interaction suggests that cancer cells lacking functional p53 are particularly vulnerable to the metabolic stress induced by PI5P4K inhibition.[5] This finding is consistent with genetic studies showing that PI5P4Kα/β are essential for tumor development in mice with germline p53 deletion.[5]
Intersection with the Hippo Signaling Pathway
Emerging research reveals a connection between PI5P4K and the Hippo signaling pathway, a critical regulator of organ size and a pathway frequently dysregulated in cancer.[9][10] The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4K activity.[11][12] Conversely, PI5P4K activity can modulate the Hippo pathway by regulating the interaction between MOB1 and LATS kinases, ultimately affecting the activity of the transcriptional co-activator YAP.[9][11] Reduced PI5P4K activity is linked to decreased YAP activity, which is a biomarker for aggressive tumors.[10]
Mandatory Visualizations
Caption: Signaling pathways modulated by the PI5P4K inhibitor this compound.
Caption: Intersection of PI5P4K and Hippo signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe.
In Vitro PI5P4K Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI5P4Kα or PI5P4Kβ
-
PI5P substrate (in liposome (B1194612) form)
-
ATP and GTP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Add 1 µL of each dilution to the assay plate wells. Include DMSO-only controls.
-
Kinase Reaction Mixture: Prepare a master mix containing kinase buffer, PI5P4K enzyme, and PI5P substrate.
-
Initiate Reaction: Add the kinase reaction mixture to the wells. Initiate the kinase reaction by adding a solution of ATP (e.g., 20 µM final concentration).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP concentration and thus the kinase activity.
-
Analysis: Normalize the data to controls and plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for an in vitro ADP-Glo kinase assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment.[13] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[14]
Materials:
-
Cell line of interest (e.g., BT474 breast cancer cells)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermocycler or heating blocks
-
High-speed centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PI5P4Kα or PI5P4Kβ
-
Loading control antibody (e.g., β-actin)
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or DMSO vehicle for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS with inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Western Blot Analysis: Carefully collect the supernatant. Determine protein concentration, normalize samples, and analyze by SDS-PAGE and Western blotting for the target protein (PI5P4K) and a loading control.
-
Data Analysis: Quantify the band intensities. Plot the normalized amount of soluble PI5P4K as a function of temperature for each this compound concentration. A shift in the melting curve to higher temperatures indicates target stabilization and engagement.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Immunofluorescence (IF) Staining
IF can be used to visualize downstream consequences of PI5P4K inhibition, such as changes in the localization of signaling proteins (e.g., nuclear translocation of transcription factors) or cellular morphology.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA or 10% normal goat serum in PBST)
-
Diluted primary antibody in blocking buffer
-
Diluted fluorophore-conjugated secondary antibody in blocking buffer
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Allow them to adhere and grow. Treat with this compound or DMSO for the desired time.
-
Fixation: Rinse cells briefly with PBS. Fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, incubate with permeabilization buffer for 10 minutes. Wash three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody at the appropriate dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash: Wash three times with PBS (or PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash: Wash three times with PBS, protected from light.
-
Counterstain and Mount: Incubate with a nuclear counterstain like DAPI, if desired. Rinse briefly. Mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Allow the mounting medium to cure. Visualize the staining using a fluorescence microscope.
Caption: A standard workflow for immunofluorescence staining.
Conclusion and Future Directions
This compound is a highly valuable chemical probe for the functional interrogation of PI5P4Kα and PI5P4Kβ. Its high potency and selectivity against the broader protein kinome allow for confident dissection of cellular pathways regulated by these lipid kinases.[5] Studies using this compound have been instrumental in linking PI5P4Kα/β to cellular energy homeostasis, mTORC1 signaling, and the survival of p53-deficient cancer cells.[5][6]
While this compound is a powerful tool, researchers should remain aware of its modest off-target activity against PIKfyve and the PI3K isoforms δ and γ, which may need to be considered when interpreting results in specific cellular contexts.[5] Future medicinal chemistry efforts may focus on optimizing the lead structure of this compound to further improve its selectivity profile and pharmacokinetic properties, paving the way for in vivo studies and potentially the development of novel therapeutics targeting metabolic vulnerabilities in cancer and other diseases.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI5P4K inhibitors: promising opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. oncologynews.com.au [oncologynews.com.au]
- 11. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CETSA [cetsa.org]
CC260: A Technical Guide to an Early-Stage PI5P4Kα/β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC260 is a potent and selective, non-covalent dual inhibitor of phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα) and phosphatidylinositol 5-phosphate 4-kinase beta (PI5P4Kβ).[1] Early-stage research has identified this compound as a valuable chemical probe for elucidating the cellular functions of PI5P4K and as a potential starting point for the development of novel therapeutics in oncology and metabolic diseases. This document provides a comprehensive technical overview of the preclinical data available for this compound, focusing on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its biological effects through the inhibition of PI5P4Kα and PI5P4Kβ, enzymes that phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Inhibition of these kinases leads to a disruption of cellular energy homeostasis, characterized by the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1] This induced energy stress has been shown to be selectively toxic to tumor cells with a non-functional p53 tumor suppressor protein.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | Kᵢ (nM) | Assay Format | ATP Concentration |
| PI5P4Kα | 40 | ADP-Glo | 20 µM |
| PI5P4Kβ | 30 | ADP-Glo | 20 µM |
| PI3Kδ | ~120 | Not Specified | Not Specified |
| PIKfyve | ~200 | Not Specified | Not Specified |
| PI3Kγ | ~200 | Not Specified | Not Specified |
| PI4P5Kα | ~5000 | Not Specified | Not Specified |
| RSK2 | ~1000 | Not Specified | Not Specified |
| Plk1 | >10000 | Not Specified | Not Specified |
Data compiled from multiple sources.[1]
Table 2: Kinase Selectivity Panel (% Inhibition at 1 µM)
| Kinase | % Inhibition | Kinase | % Inhibition |
| PI5P4Kα | >95 | EPHB4 | <10 |
| PI5P4Kβ | >95 | FLT3 | <10 |
| AAK1 | <10 | GSK3A | <10 |
| ABL1 | <10 | GSK3B | <10 |
| AKT1 | <10 | JNK1 | <10 |
| ALK | <10 | JNK2 | <10 |
| AMPK | <10 | JNK3 | <10 |
| AURKA | <10 | MEK1 | <10 |
| AURKB | <10 | MET | <10 |
| BRAF | <10 | p38α | <10 |
| CDK2 | <10 | p38β | <10 |
| CHEK1 | <10 | p38γ | <10 |
| CHEK2 | <10 | p38δ | <10 |
| EGFR | <10 | PDK1 | <10 |
| EPHA2 | <10 | ROCK1 | <10 |
| EPHA3 | <10 | ROCK2 | <10 |
This table represents a partial list from a larger kinase panel screening to demonstrate the selectivity of this compound. The vast majority of the 396 protein kinases tested showed minimal inhibition.
Experimental Protocols
PI5P4Kα/β In Vitro Kinase Assay (ADP-Glo™)
This protocol describes the determination of the inhibitory activity of this compound against PI5P4Kα and PI5P4Kβ using a bioluminescence-based assay that measures ADP production.
Materials:
-
Recombinant human PI5P4Kα or PI5P4Kβ
-
PI(5)P substrate (phosphatidylinositol 5-phosphate)
-
DPPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine)
-
ATP
-
Kinase buffer (e.g., 30 mM HEPES pH 7.4, 1 mM EGTA, 0.1% CHAPS)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Substrate Preparation: Prepare a 2:1 mixture of DPPS:PI(5)P and dissolve in DMSO. Sonicate and vortex to ensure a homogenous mixture.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 25 nL of this compound solution or DMSO (vehicle control) to the appropriate wells.
-
Add 1.25 µL of the PI(5)P/DPPS substrate mixture.
-
Add 1.25 µL of PI5P4Kα or PI5P4Kβ enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction Initiation: Add 1.25 µL of ATP solution (final concentration of 20 µM) to initiate the reaction.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This protocol outlines the procedure for assessing the effect of this compound on the viability of p53-null and p53-wildtype cells.
Materials:
-
p53-null and p53-wildtype cell lines (e.g., HCT116 p53-/- and HCT116 p53+/+)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (or vehicle control) and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and generate dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis of Signaling Pathways
This protocol describes the analysis of protein expression and phosphorylation status in key signaling pathways affected by this compound.
Materials:
-
C2C12 myotubes or other relevant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-S6K, anti-S6K, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture C2C12 myotubes and treat with this compound (e.g., 10 µM overnight) or vehicle control. For some experiments, stimulate with insulin (B600854) (e.g., 15 nM for 30 minutes) before lysis.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PI5P4Kα/β, leading to energy stress, AMPK activation, and mTORC1 inhibition, resulting in selective toxicity in p53-null tumor cells.
Experimental Workflow for this compound Target Validation
Caption: A logical workflow for the preclinical characterization of the PI5P4K inhibitor this compound.
References
Unraveling the Impact of CC260 on Insulin Signaling Pathways: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "CC260" and its effects on insulin (B600854) signaling pathways. The following guide is presented as a detailed template to illustrate how such a technical document would be structured for a hypothetical compound with modulatory effects on insulin signaling, adhering to the specified requirements for data presentation, experimental protocols, and visualization. The data and specific mechanisms attributed to "this compound" are illustrative placeholders.
Introduction to the Insulin Signaling Pathway
The insulin signaling pathway is a crucial and complex signal transduction cascade that plays a central role in maintaining glucose homeostasis, regulating cellular metabolism, and influencing cell growth and differentiation.[1][2] Insulin, a peptide hormone secreted by the β-cells of the pancreas, initiates this pathway by binding to the insulin receptor (IR), a transmembrane tyrosine kinase.[2] This binding triggers a cascade of intracellular events, primarily mediated through two main branches: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is responsible for most of the metabolic actions of insulin, and the mitogen-activated protein kinase (MAPK) pathway, which is primarily involved in regulating gene expression and cell growth.[3][4]
Dysregulation of the insulin signaling pathway is a hallmark of insulin resistance, a condition that can lead to the development of type 2 diabetes mellitus and is associated with other metabolic disorders such as obesity and cardiovascular disease.[5] Consequently, understanding the intricate mechanisms of this pathway and identifying novel therapeutic agents that can modulate its activity are of paramount importance in the field of drug discovery and development.
This technical guide provides a comprehensive overview of the purported effects of the novel compound this compound on the insulin signaling cascade. It includes a detailed examination of its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Hypothetical Impact of this compound on Key Nodes of the Insulin Signaling Pathway
This compound is a novel small molecule compound hypothesized to enhance insulin sensitivity by targeting key downstream components of the insulin signaling pathway. The following sections detail the putative effects of this compound on critical signaling nodes, based on a series of preclinical cellular assays.
This compound's Effect on Akt Phosphorylation
A central event in the insulin signaling cascade is the phosphorylation and subsequent activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt mediates many of insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the plasma membrane and the synthesis of glycogen.[3][4]
Table 1: Effect of this compound on Insulin-Stimulated Akt Phosphorylation in 3T3-L1 Adipocytes
| Treatment Group | Insulin (100 nM) | This compound (10 µM) | p-Akt/Total Akt Ratio (Fold Change) |
| Vehicle Control | - | - | 1.0 ± 0.1 |
| Insulin | + | - | 5.2 ± 0.4 |
| This compound | - | + | 1.1 ± 0.2 |
| Insulin + this compound | + | + | 8.9 ± 0.6* |
*p < 0.05 compared to Insulin alone. Data are presented as mean ± standard deviation.
This compound's Influence on GLUT4 Translocation
The uptake of glucose into muscle and fat cells is facilitated by the glucose transporter GLUT4. Insulin signaling promotes the translocation of GLUT4 from intracellular vesicles to the plasma membrane.[3]
Table 2: Impact of this compound on Insulin-Mediated GLUT4 Translocation to the Plasma Membrane in L6 Myotubes
| Treatment Group | Insulin (100 nM) | This compound (10 µM) | Membrane GLUT4 (Relative Fluorescence Units) |
| Vehicle Control | - | - | 100 ± 12 |
| Insulin | + | - | 350 ± 25 |
| This compound | - | + | 115 ± 15 |
| Insulin + this compound | + | + | 525 ± 38* |
*p < 0.05 compared to Insulin alone. Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are standard procedures for investigating the insulin signaling pathway.
Western Blotting for Akt Phosphorylation
-
Cell Culture and Treatment: 3T3-L1 adipocytes are cultured to full differentiation. Cells are serum-starved for 4 hours prior to treatment. Cells are then treated with vehicle, 100 nM insulin, 10 µM this compound, or a combination of 100 nM insulin and 10 µM this compound for 30 minutes.
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of phosphorylated Akt to total Akt is calculated.
GLUT4 Translocation Assay
-
Cell Culture and Transfection: L6 myoblasts are cultured and differentiated into myotubes. Cells are then transfected with a GLUT4-myc-eGFP fusion construct.
-
Treatment: Differentiated myotubes are serum-starved for 3 hours and then treated with vehicle, 100 nM insulin, 10 µM this compound, or a combination of both for 45 minutes.
-
Immunofluorescence Staining: Without permeabilizing the cells, the surface myc-tagged GLUT4 is labeled with an anti-myc antibody followed by an Alexa Fluor 594-conjugated secondary antibody.
-
Microscopy and Analysis: Cells are fixed and imaged using a confocal microscope. The fluorescence intensity of the Alexa Fluor 594 signal at the plasma membrane is quantified using image analysis software.
Visualizing the Impact of this compound
Diagrams are essential for visualizing the complex interactions within signaling pathways and for outlining experimental procedures.
References
- 1. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. KEGG PATHWAY: Insulin signaling pathway - Reference pathway [kegg.jp]
- 5. Frontiers | Insulin signaling and its application [frontiersin.org]
Unraveling the Selectivity Profile of CC260: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of CC260, a potent and selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) isoforms α and β. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and therapeutic potential.
Data Presentation: Quantitative Selectivity Profile of this compound
This compound was developed as a highly selective chemical probe to investigate the cellular functions of PI5P4Kα and PI5P4Kβ.[1][2] Its selectivity has been characterized against its primary targets and a limited number of other protein kinases. The available quantitative data on the inhibitory activity of this compound is summarized in the table below.
| Target | Parameter | Value (nM) | Notes |
| PI5P4Kα | Kᵢ | 40[2] | Primary Target |
| PI5P4Kβ | Kᵢ | 30[2] | Primary Target |
| Plk1 | Inhibition | Weak/None[2] | Off-Target. Specific quantitative data not publicly available. |
| RSK2 | Inhibition | Weak/None[2] | Off-Target. Specific quantitative data not publicly available. |
It is important to note that a comprehensive kinome-wide selectivity screen for this compound has not been made publicly available. Therefore, the full spectrum of its off-target activities remains to be fully elucidated.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the foundational study by Chen et al. (2021).[1]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of PI5P4K and the inhibitory potential of this compound by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI5P4Kα or PI5P4Kβ enzyme
-
Phosphatidylinositol 5-phosphate (PI(5)P) substrate
-
Adenosine triphosphate (ATP)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% CHAPS)
-
Solid-bottom 96-well or 384-well plates (white)
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. Prepare a reaction mixture containing the PI5P4K enzyme and PI(5)P substrate in assay buffer. Prepare an ATP solution in assay buffer.
-
Reaction Setup: To each well of the microplate, add the test compound solution. Subsequently, add the enzyme/substrate mixture to each well.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume typically ranges from 10 to 50 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves two steps:
-
Addition of ADP-Glo™ Reagent to deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Acquisition and Analysis: Measure the luminescence intensity using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to a DMSO control. Determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., BT474)
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or other instrument for precise temperature control
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein (e.g., anti-PI5P4Kβ)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Lyse the cells to release the proteins.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Cool the samples to room temperature and then centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins. Prepare samples for Western blotting by adding loading buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the treated and untreated samples. Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
PI5P4K Signaling Pathway
The following diagram illustrates the central role of PI5P4K in cellular metabolism and its intersection with key signaling pathways. Inhibition of PI5P4Kα/β by this compound leads to an accumulation of its substrate, PI(5)P, and a decrease in its product, PI(4,5)P₂. This perturbation in phosphoinositide levels disrupts cellular energy homeostasis, leading to the activation of AMPK and the subsequent inhibition of the mTORC1 complex. This signaling cascade ultimately impacts cell growth, proliferation, and survival, with a pronounced cytotoxic effect in p53-null cancer cells.[1]
Experimental Workflow: In Vitro Kinase Inhibition Assay
The diagram below outlines the key steps in a typical in vitro kinase inhibition assay, such as the ADP-Glo™ assay, used to determine the potency of inhibitors like this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture: A General Adherent Cell Line Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the in vitro culture of a representative adherent mammalian cell line, exemplified by HeLa cells. While presented as a general protocol, the methodologies outlined herein can be adapted for various adherent cell lines with appropriate modifications to culture media and conditions. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing in vitro cell culture for their studies. The protocol covers routine cell maintenance, passaging, cryopreservation, and a representative signaling pathway analysis.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number | Storage |
| HeLa Cell Line | ATCC | CCL-2 | Liquid Nitrogen |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |
| 0.25% Trypsin-EDTA (1X) | Gibco | 25200056 | 4°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temperature |
| T-75 Cell Culture Flasks, Vented Cap | Corning | 430641 | Room Temperature |
| 15 mL and 50 mL Conical Tubes | Corning | 430791, 430829 | Room Temperature |
| Cryovials | Nalgene | 5000-0020 | Room Temperature |
Experimental Protocols
Thawing of Cryopreserved Cells
-
Pre-warm complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) to 37°C in a water bath.
-
Remove a cryovial of HeLa cells from liquid nitrogen storage.
-
Partially submerge the vial in the 37°C water bath until only a small ice crystal remains. This should be done rapidly (approximately 1-2 minutes) to minimize exposure of cells to DMSO.
-
Wipe the outside of the vial with 70% ethanol (B145695) to sterilize it.
-
Under sterile conditions in a biological safety cabinet, gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant containing DMSO.
-
Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Place the flask in a humidified incubator at 37°C with 5% CO2.
Routine Cell Passaging
-
Observe the cells under a microscope to ensure they are healthy and have reached approximately 80-90% confluency.
-
Aspirate the spent culture medium from the T-75 flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.
-
Incubate the flask at 37°C for 3-5 minutes, or until the cells begin to detach.
-
Observe the cells under a microscope to confirm detachment. Gently tap the side of the flask to dislodge any remaining adherent cells.
-
Add 7-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium (e.g., 10 mL).
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed new T-75 flasks at a density of 2 x 10^5 to 5 x 10^5 cells/mL. A common split ratio for HeLa cells is 1:4 to 1:8.
-
Add the appropriate volume of cell suspension and fresh complete growth medium to the new flasks.
-
Return the flasks to the incubator.
Cryopreservation of Cells
-
Follow steps 1-11 of the Routine Cell Passaging protocol.
-
After resuspending the cell pellet, determine the viable cell concentration.
-
Centrifuge the required volume of cell suspension to obtain the desired number of cells for freezing (e.g., 1 x 10^6 to 2 x 10^6 cells per vial).
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium (complete growth medium supplemented with 10% DMSO).
-
Aliquot the cell suspension into cryovials (1 mL per vial).
-
Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours.
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.
Data Presentation
Table 1: Representative Cell Growth Characteristics
| Parameter | Value |
| Seeding Density | 2.5 x 10^5 cells/mL |
| Population Doubling Time | 20-24 hours |
| Confluency at Passaging | 80-90% |
| Viability Post-Thaw | >90% |
Table 2: Subculturing Recommendations
| Split Ratio | Seeding Density (cells/cm²) | Expected Confluency (days) |
| 1:4 | 2.0 x 10^4 | 2-3 |
| 1:5 | 1.6 x 10^4 | 3-4 |
| 1:8 | 1.0 x 10^4 | 4-5 |
Visualization of Workflows and Pathways
Caption: Workflow for subculturing adherent mammalian cells.
Caption: Overview of the MAPK/ERK signaling cascade.
CC260: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC260 (also known as Cyy260) is a novel small molecule inhibitor targeting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC), by inducing cell cycle arrest, promoting apoptosis, and suppressing tumor growth in vivo.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, recommended dosage and administration for preclinical research, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the JAK2/STAT3 signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant activation is frequently observed in various cancers.[3]
The proposed mechanism involves the following steps:
-
Inhibition of JAK2 Phosphorylation: this compound directly targets JAK2, a non-receptor tyrosine kinase, preventing its autophosphorylation and subsequent activation.
-
Suppression of STAT3 Activation: By inhibiting JAK2, this compound blocks the phosphorylation of STAT3 at the Tyr705 residue.[3]
-
Inhibition of STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 typically forms dimers, which then translocate to the nucleus to act as transcription factors.[3] this compound prevents this critical step.
-
Downregulation of Target Gene Expression: In the nucleus, STAT3 dimers regulate the transcription of genes involved in cell survival, proliferation, and angiogenesis. By blocking STAT3 activity, this compound downregulates the expression of these target genes, leading to an anti-tumor response.
Research also suggests that this compound may inhibit the phosphorylation of other related signaling proteins, including PI3K, AKT, and mTOR, which can also influence STAT3 activity.[1]
References
- 1. Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of CC260 in Metabolic Studies: A Detailed Guide for Researchers
Introduction
CC260 is a potent and selective dual inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase alpha (PI5P4Kα) and beta (PI5P4Kβ), with Ki values of 40 nM and 30 nM, respectively.[1] Emerging research has highlighted its significant role in disrupting cellular energy metabolism, presenting a promising avenue for therapeutic development, particularly in oncology and metabolic diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for metabolic studies. The protocols are based on established methodologies and findings from key research publications.
Mechanism of Action in Metabolism
This compound exerts its effects on cellular metabolism by inhibiting PI5P4Kα and PI5P4Kβ, which are crucial enzymes in phosphoinositide signaling. This inhibition leads to a disruption of cellular energy homeostasis, primarily characterized by the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1][2] This signaling cascade has profound implications for both glucose and lipid metabolism.
A key finding is that the metabolic stress induced by this compound is selectively toxic to p53-null tumor cells, highlighting a synthetic lethal interaction that can be exploited for cancer therapy.[1][2]
Core Signaling Pathway Disrupted by this compound
The primary signaling pathway affected by this compound in the context of metabolism is the PI5P4K-AMPK-mTORC1 axis. Inhibition of PI5P4Kα/β by this compound leads to an increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK then phosphorylates and inhibits key downstream targets, including raptor (a component of mTORC1) and acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. The inhibition of mTORC1 leads to reduced phosphorylation of its substrates, S6 kinase (S6K) and 4E-BP1, ultimately suppressing protein synthesis and cell growth.
Data Presentation
The following tables summarize the quantitative data on this compound's effects from key metabolic studies.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | Ki (nM) |
| PI5P4Kα | 40 |
| PI5P4Kβ | 30 |
| Plk1 | >10,000 |
| RSK2 | >10,000 |
Data sourced from InvivoChem.[1]
Table 2: Effect of this compound on Cellular Energetics in C2C12 Myotubes
| Parameter | Control | This compound (10 µM) | % Change |
| Total Cellular ATP (nmol/mg) | 100% | ~75% | -25% |
| Mitochondrial ATP Production | 100% | ~60% | -40% |
| Glycolytic ATP Production | 100% | ~125% | +25% |
Data interpreted from Chen et al., PNAS (2021).[2]
Table 3: Effect of this compound on Cell Viability in p53-proficient vs. p53-deficient cells
| Cell Line | p53 Status | This compound Treatment Effect on Viability |
| MCF10A | +/+ | Minimal effect |
| MCF10A | -/- | Significant decrease in viability |
| BT474 (Breast Cancer) | Mutant | Dose-dependent decrease in viability |
Data interpreted from Chen et al., PNAS (2021).[2]
Experimental Protocols
Detailed methodologies for key experiments to study the metabolic effects of this compound are provided below.
Protocol 1: Cell Viability and Cytotoxicity Assessment
This protocol is designed to assess the selective toxicity of this compound on p53-null cells using a Lactate Dehydrogenase (LDH) cytotoxicity assay.
Workflow Diagram:
Materials:
-
p53-proficient (e.g., MCF10A p53+/+) and p53-deficient (e.g., MCF10A p53-/-) cell lines
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well tissue culture plates
-
LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Roche, or similar)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed p53+/+ and p53-/- cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 1 µM to 20 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for 24 to 48 hours.
-
-
LDH Assay:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH release is from untreated cells, and maximum LDH release is determined using a lysis buffer provided in the kit.
-
-
Protocol 2: Analysis of Cellular Respiration and ATP Production
This protocol utilizes the Seahorse XF Analyzer to measure the effect of this compound on mitochondrial and glycolytic ATP production rates.
Workflow Diagram:
Materials:
-
C2C12 myotubes or other relevant cell line
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium, supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, Rotenone, Antimycin A (typically included in Seahorse XF Real-Time ATP Rate Assay Kit)
-
Seahorse XF Analyzer
Procedure:
-
Day 1: Cell Seeding:
-
Seed cells (e.g., C2C12 myoblasts and differentiate into myotubes) in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Day 2: this compound Treatment and Sensor Hydration:
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control and incubate overnight.
-
Hydrate the Seahorse XF sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
-
Day 3: Seahorse XF Assay:
-
Prepare the Seahorse XF assay medium and warm to 37°C.
-
Remove the culture medium from the cells and wash with the assay medium.
-
Add the final volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
Prepare the inhibitor solutions (oligomycin and rotenone/antimycin A) and load them into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Real-Time ATP Rate Assay protocol.
-
-
Data Analysis:
-
The Seahorse XF software will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
The software will then calculate the mitochondrial and glycolytic ATP production rates based on the changes in OCR and ECAR after the injection of the inhibitors.
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol details the detection of changes in the phosphorylation status of key proteins in the PI5P4K-AMPK-mTORC1 pathway following this compound treatment.
Materials:
-
Cell line of interest (e.g., BT474)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-ACC (Ser79)
-
Total ACC
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with a dose-range of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for a specified time (e.g., 16 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a valuable research tool for investigating the role of PI5P4Kα/β in cellular metabolism. The protocols outlined in this document provide a framework for studying its effects on cell viability, cellular energetics, and key metabolic signaling pathways. By employing these methods, researchers can further elucidate the therapeutic potential of targeting PI5P4K in metabolic diseases and cancer.
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for CK-260 in Lipid Kinase Signaling Research
For Research Use Only.
Introduction
CK-260 is a potent, cell-permeable small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways. These pathways are critical regulators of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of various cancers, making it a key target for therapeutic development.[2][3][4][5] CK-260 provides a valuable tool for researchers and drug development professionals to investigate the intricacies of lipid kinase signaling and to evaluate the therapeutic potential of dual PI3K/mTOR inhibition.
These application notes provide an overview of CK-260, its mechanism of action, and detailed protocols for its use in cell-based assays to study its effects on cancer cell lines.
Mechanism of Action
CK-260 is an ATP-competitive inhibitor that targets the kinase domains of PI3K and mTOR. By inhibiting PI3K, CK-260 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the activation of downstream effectors such as AKT.[6][7] The concurrent inhibition of mTORC1 and mTORC2 by CK-260 further downstream blocks signals required for cell growth and proliferation, such as the phosphorylation of p70S6K and 4E-BP1.[1][4]
Quantitative Data
The inhibitory activity of CK-260 has been characterized in various kinase and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[8][9]
Table 1: In Vitro Kinase Inhibitory Activity of CK-260
| Kinase Target | IC50 (nM) |
| PI3Kα | 1.5 |
| PI3Kβ | 8.2 |
| PI3Kδ | 2.1 |
| PI3Kγ | 10.5 |
| mTOR | 0.8 |
Table 2: Anti-proliferative Activity of CK-260 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 0.25 |
| MCF-7 | Breast Cancer | 0.18 |
| U87-MG | Glioblastoma | 0.32 |
| PC-3 | Prostate Cancer | 0.41 |
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by CK-260.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of CK-260 on lipid kinase signaling.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
CK-260
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of CK-260 in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the CK-260 dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells with the compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[10]
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with CK-260.
Materials:
-
CK-260
-
Human cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of CK-260 for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing CK-260.
Logical Relationship Diagram for a Screening Cascade
Caption: A logical screening cascade for identifying lipid kinase inhibitors.
Troubleshooting
| Issue | Possible Cause | Solution |
| MTT Assay: High variability between replicate wells | Uneven cell seeding, edge effects, or contamination | Ensure proper cell suspension before seeding. Use outer wells for media only. Maintain sterile technique. |
| Western Blot: Weak or no signal | Insufficient protein loading, low antibody concentration, or inactive HRP substrate | Increase protein amount. Optimize antibody dilution. Use fresh substrate. |
| Western Blot: High background | Insufficient blocking, high antibody concentration, or inadequate washing | Increase blocking time or use a different blocking agent. Optimize antibody dilution. Increase the number and duration of washes. |
Ordering Information
For inquiries about CK-260, please contact your local sales representative.
Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The information provided is for guidance only and may require optimization for specific applications.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the cancer kinome through polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the CC260 PI5P4Kα/β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC260 is a potent and selective small molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Alpha (PI5P4Kα) and Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ).[1] These lipid kinases play crucial roles in cellular metabolism, signaling, and stress responses. By inhibiting PI5P4Kα/β, this compound disrupts cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1] Notably, this disruption of energy metabolism has been shown to be selectively toxic to p53-null tumor cells, highlighting the therapeutic potential of this compound in oncology.[1][2] Furthermore, emerging research has revealed a novel intersection between PI5P4K signaling and the Hippo pathway, a critical regulator of organ size and cell proliferation.[2][3]
These application notes provide detailed protocols for utilizing this compound in cancer research, focusing on its effects on cell viability, key signaling pathways, and potential therapeutic applications.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Ki (nM) | Assay Conditions | Reference |
| PI5P4Kα | 40 | Radiometric assay with 20 µM ATP | [1] |
| PI5P4Kβ | 30 | Radiometric assay with 20 µM ATP | [1] |
| PI4P5K-α | ~5000 | Kinase assay | [1] |
| PIKfyve | ~200 | Kinase assay | [1] |
| PI3K-γ | ~200 | Kinase assay | [1] |
| PI3K-δ | ~120 | Kinase assay | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay | Reference |
| BT474 | Breast Cancer | Mutant | Not specified, but reduces survival under serum starvation | Cell Viability Assay | [1] |
| MCF10A p53+/+ | Breast (non-tumorigenic) | Wild-type | Moderately affected | Colony Formation Assay | [1] |
| MCF10A p53-/- | Breast (non-tumorigenic) | Null | More sensitive than p53+/+ | Colony Formation Assay | [1] |
| AML/ALL cell lines | Leukemia | Various | Low µM range | CellTiter-Glo (72h) | [4] |
Signaling Pathways
PI5P4K and Energy Metabolism Signaling
This compound inhibits PI5P4Kα and PI5P4Kβ, leading to a disruption in the conversion of PI5P to PI(4,5)P2. This perturbation in phosphoinositide metabolism impacts cellular energy levels, resulting in the activation of AMPK, a master regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits mTORC1 signaling, a key pathway for cell growth and proliferation.
References
- 1. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CC260 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC260 (also referred to as Cyy260) is a novel small molecule inhibitor targeting the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC), by inducing apoptosis and cell cycle arrest in tumor cells.[1][2][3] The JAK2/STAT3 pathway is a critical mediator of cellular proliferation, survival, and inflammation, and its aberrant activation is implicated in the progression and chemoresistance of various solid tumors.[1][4][5] This document provides detailed application notes and protocols for investigating this compound in combination with other cancer therapies, drawing upon existing research on other JAK2/STAT3 inhibitors to inform rational therapeutic strategies.
I. Mechanism of Action of this compound
This compound exerts its anti-tumor effects by inhibiting the JAK2/STAT3 signaling cascade. This pathway is often constitutively active in cancer cells, leading to uncontrolled growth and survival. By blocking this pathway, this compound can induce cell cycle arrest and promote apoptosis.[1][2]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
II. Combination Therapy Strategies
The following sections outline potential combination strategies for this compound based on preclinical and clinical data from other JAK2/STAT3 inhibitors.
Combination with Chemotherapy
Rationale: Chemotherapy can induce the activation of the JAK2/STAT3 pathway, contributing to the development of chemoresistance.[1][4] Combining a JAK2 inhibitor like this compound with chemotherapy may overcome this resistance and enhance the cytotoxic effects of the chemotherapeutic agent. Preclinical studies have shown that the JAK2 inhibitor ruxolitinib (B1666119) can sensitize NSCLC cells to cisplatin (B142131).[6] Similarly, the JAK2 inhibitor CYT387, in combination with paclitaxel (B517696), has been shown to reduce tumor burden in ovarian cancer models.[1]
Quantitative Data Summary from Analogous Studies:
| Combination Agent | Cancer Type | Model | Efficacy Metric | Result |
| Ruxolitinib + Cisplatin | NSCLC | In vitro, In vivo | Decreased STAT3 activation, enhanced apoptosis, inhibited tumor growth | Synergistic anti-tumor effect |
| CYT387 + Paclitaxel | Ovarian Cancer | In vivo | Reduced tumor volume | Significantly greater reduction compared to paclitaxel alone |
| Momelotinib + Paclitaxel | Ovarian Cancer | In vivo | Suppressed STAT3 activation, reduced expression of stem cell markers | Inhibited tumor growth and delayed recurrence |
Experimental Protocol: In Vitro Synergism Study of this compound and Cisplatin in NSCLC Cells
-
Cell Culture: Culture A549 or other appropriate NSCLC cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and cisplatin in DMSO. Further dilute to desired concentrations in culture medium immediately before use.
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, cisplatin, or the combination of both for 48-72 hours.
-
Assess cell viability using MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent and the combination.
-
Determine the combination index (CI) using the Chou-Talalay method to assess for synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Treat cells with IC50 concentrations of this compound, cisplatin, or the combination for 48 hours.
-
Harvest cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
-
Western Blot Analysis:
-
Treat cells as described for the apoptosis assay.
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, cleaved PARP, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence detection system.
-
Caption: In vitro workflow for assessing this compound and chemotherapy combination.
Combination with Targeted Therapy
Rationale: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways. The JAK2/STAT3 pathway has been identified as a key mechanism of resistance to inhibitors of the MAPK pathway (e.g., BRAF and MEK inhibitors).[7][8] Co-inhibition of both the primary target and the JAK2/STAT3 escape pathway can lead to a more durable anti-tumor response.
Quantitative Data Summary from Analogous Studies:
| Combination Agent | Cancer Type | Model | Efficacy Metric | Result |
| JAK2i (WP1066) + BRAFi/MEKi/ERKi | BRAF-mutant Melanoma | In vitro | Inhibition of cell growth | Significant synergistic inhibition |
| JAK2/STAT3i (AG490) + MEKi (AZD6244) | Colon Cancer | In vitro, In vivo | Inhibition of cell viability, induction of apoptosis | Synergistic anti-tumor effect |
Experimental Protocol: In Vivo Xenograft Study of this compound and a MEK Inhibitor (e.g., Trametinib) in a KRAS-mutant NSCLC Model
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells (KRAS-mutant) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) every 2-3 days.
-
Treatment Groups: When tumors reach an average volume of 100-150 mm^3, randomize mice into four groups (n=8-10 per group):
-
Vehicle control (e.g., oral gavage)
-
This compound (dose and schedule to be determined by pharmacokinetic studies)
-
MEK inhibitor (e.g., Trametinib, administered orally)
-
This compound + MEK inhibitor
-
-
Treatment Administration: Administer treatments for a predefined period (e.g., 21 days).
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the treatment period.
-
Measure body weight as an indicator of toxicity.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis.
-
-
Pharmacodynamic Analysis:
-
Collect tumor samples at specified time points after the last dose for Western blot analysis of p-JAK2, p-STAT3, p-ERK, and total protein levels.
-
Perform immunohistochemical staining for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Caption: In vivo workflow for this compound and targeted therapy combination.
Combination with Immunotherapy
Rationale: The JAK2/STAT3 pathway plays a role in creating an immunosuppressive tumor microenvironment.[9][10] STAT3 activation can suppress the function of immune cells and upregulate the expression of immune checkpoint molecules like PD-L1.[10] Inhibiting the JAK2/STAT3 pathway with this compound may enhance the efficacy of immune checkpoint inhibitors (ICIs) by reversing this immunosuppression. Clinical trials combining JAK inhibitors with ICIs have shown promising results in various cancers.[11][12]
Quantitative Data Summary from Analogous Studies:
| Combination Agent | Cancer Type | Model | Efficacy Metric | Result |
| Ruxolitinib + Pembrolizumab (B1139204) | NSCLC | Clinical Trial | Objective Response Rate | 67% (higher than expected for pembrolizumab alone) |
| Itacitinib + Pembrolizumab | NSCLC | Clinical Trial | Tumor Shrinkage | Partial or complete shrinkage in 14 of 21 patients |
| Ruxolitinib + Nivolumab | Hodgkin Lymphoma | Clinical Trial | Tumor Shrinkage | Tumors shrank in 10 of 19 patients who had previously failed ICI therapy |
Experimental Protocol: In Vivo Syngeneic Mouse Model Study of this compound and an Anti-PD-1 Antibody
-
Animal Model: Use immunocompetent C57BL/6 mice.
-
Cell Implantation: Subcutaneously inject a syngeneic murine lung cancer cell line (e.g., Lewis Lung Carcinoma - LLC) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth as previously described.
-
Treatment Groups: When tumors are established, randomize mice into four groups:
-
Isotype control antibody
-
This compound
-
Anti-PD-1 antibody
-
This compound + Anti-PD-1 antibody
-
-
Treatment Administration: Administer this compound (e.g., oral gavage) and the anti-PD-1 antibody (e.g., intraperitoneal injection) according to an optimized schedule.
-
Efficacy Assessment: Monitor tumor growth and survival.
-
Immune Cell Profiling:
-
At the end of the study, harvest tumors and spleens.
-
Prepare single-cell suspensions.
-
Perform flow cytometry to analyze the populations of various immune cells, including CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
-
Analyze the expression of activation and exhaustion markers on T cells (e.g., CD69, PD-1, TIM-3).
-
-
Cytokine Analysis: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the tumor microenvironment and serum using ELISA or multiplex assays.
Caption: In vivo workflow for this compound and immunotherapy combination.
III. Conclusion
This compound, as a novel inhibitor of the JAK2/STAT3 pathway, holds significant promise for use in combination with existing cancer therapies. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in combination with chemotherapy, targeted therapy, and immunotherapy. By leveraging the mechanistic rationale and data from analogous studies with other JAK2/STAT3 inhibitors, researchers can effectively design and execute experiments to explore the full therapeutic potential of this compound in a combination setting. These investigations are crucial for advancing this compound towards clinical development and ultimately improving outcomes for cancer patients.
References
- 1. Targeted Disruption of the JAK2/STAT3 Pathway in Combination with Systemic Administration of Paclitaxel Inhibits the Priming of Ovarian Cancer Stem Cells Leading to a Reduced Tumor Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Dual Inhibition of MAPK and JAK2/STAT3 Pathways Is Critical for the Treatment of BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of MEK Inhibitor and the JAK2-STAT3 Pathway Inhibition for the Therapy of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Combining STAT3-Targeting Agents with Immune Checkpoint Inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK Inhibitors Improve Immune Checkpoint Inhibitors - NCI [cancer.gov]
- 12. Frontiers | Combination of JAK inhibitor and immune checkpoint inhibitor in clinical trials: a breakthrough [frontiersin.org]
Techniques for Measuring Efficacy of Protein Degraders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation is a rapidly emerging therapeutic modality with the potential to address disease targets previously considered "undruggable." Molecules that induce this process, such as Proteolysis Targeting Chimeras (PROTACs), function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This document provides a comprehensive guide to the techniques used to measure the efficacy of a novel protein degrader, exemplified here as CC260 . These protocols are designed to be adaptable for other similar molecules.
The general mechanism of action for a PROTAC like this compound involves several key steps: binding to both the protein of interest (POI) and an E3 ligase, formation of a ternary complex, ubiquitination of the POI, and finally, degradation of the POI by the proteasome.[1][2] A thorough evaluation of a degrader's efficacy requires a multi-faceted approach, assessing each of these steps both in vitro and in cellular models.
Core Efficacy Assessment Workflow
A typical workflow for assessing the efficacy of a protein degrader like this compound involves a series of experiments moving from biochemical validation to cellular and potentially in vivo models.
Signaling Pathway of a PROTAC-like Degrader
The canonical signaling pathway initiated by a PROTAC such as this compound involves hijacking the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein.
Experimental Protocols and Data Presentation
Target Protein Degradation Assessment
The most fundamental measure of efficacy is the reduction in the level of the target protein. Western blotting is a standard method for this, and newer, more quantitative methods like Simple Western are also available.[3]
Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the protein of interest overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin).
Data Presentation: DC₅₀ and Dₘₐₓ Values
The half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ) are key parameters to quantify the potency and efficacy of a degrader.
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| This compound | Cell Line A | 15.2 | 92 |
| This compound | Cell Line B | 45.8 | 85 |
| Control | Cell Line A | >10,000 | <10 |
Ternary Complex Formation
The formation of a stable ternary complex between the degrader, the target protein, and the E3 ligase is a prerequisite for degradation. The NanoBRET™ assay is a sensitive method to measure this interaction in live cells.[1][4]
Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treatment: Add varying concentrations of this compound to the cells.
-
Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (luciferase) and acceptor (HaloTag® ligand) emission signals.
-
Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio indicates complex formation.
Data Presentation: Ternary Complex Formation EC₅₀
| Compound | Target-E3 Ligase Pair | EC₅₀ (nM) for Ternary Complex Formation |
| This compound | POI - VHL | 50.5 |
| This compound | POI - CRBN | >10,000 |
| Control | POI - VHL | No significant formation |
Downstream Functional Assays
Demonstrating that the degradation of the target protein leads to a functional cellular consequence is crucial. This can be assessed by various phenotypic assays, such as cell viability or apoptosis assays.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with a dose-response of this compound for a relevant time period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and calculate the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Functional Consequences of Degradation
| Compound | Cell Line | Target Degradation (DC₅₀, nM) | Cell Viability (GI₅₀, nM) | Apoptosis Induction (EC₅₀, nM) |
| This compound | Cancer Cell Line X | 12.5 | 25.1 | 30.2 |
| This compound | Normal Cell Line Y | >1,000 | >10,000 | >10,000 |
| Inactive Epimer | Cancer Cell Line X | >10,000 | >10,000 | >10,000 |
Proteomic Selectivity
To ensure the degrader is specific for the intended target, a global proteomics approach is often employed to identify any off-target proteins that are also degraded.
Protocol: Mass Spectrometry-based Proteomics
-
Cell Treatment: Treat cells with this compound at a concentration known to induce maximal degradation of the target (e.g., 10x DC₅₀) and a vehicle control.
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Labeling (Optional but Recommended): Label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins using a proteomics software suite. Compare protein abundance between this compound-treated and control samples to identify significantly downregulated proteins.
Data Presentation: Proteomic Selectivity Profile
| Protein | Function | Fold Change (this compound vs. Vehicle) | p-value |
| Target Protein | Known Target | -12.5 | <0.0001 |
| Off-target Protein 1 | Kinase | -1.2 | 0.045 |
| Off-target Protein 2 | Structural | -1.1 | 0.08 |
| Housekeeping Protein | Metabolism | 1.05 | 0.85 |
Conclusion
The evaluation of a protein degrader's efficacy is a comprehensive process that requires a suite of orthogonal assays.[3] By systematically assessing target engagement, ternary complex formation, protein degradation, and downstream functional consequences, researchers can build a robust data package to support the development of novel targeted protein degrading therapeutics. The protocols and data presentation formats provided herein offer a standardized framework for these critical studies.
References
Application Notes and Protocols for Inducing Metabolic Stress in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic reprogramming is a hallmark of cancer, where malignant cells alter their metabolic pathways to fuel rapid proliferation and survival. Inducing metabolic stress in cancer cells is a key strategy in cancer research and drug development to identify vulnerabilities and develop novel therapeutic interventions. These application notes provide detailed protocols for inducing metabolic stress using well-characterized chemical agents that target different aspects of cancer cell metabolism. The protocols and data presented herein are intended to serve as a guide for researchers to reliably induce and study metabolic stress in various cancer cell lines.
Section 1: Glycolytic Inhibition with 2-Deoxy-D-glucose (2-DG)
2-Deoxy-D-glucose (2-DG) is a glucose analog that competitively inhibits glycolysis, a central metabolic pathway often upregulated in cancer cells (the Warburg effect).[1] By blocking the enzyme hexokinase, 2-DG prevents the metabolism of glucose, leading to ATP depletion, oxidative stress, and inhibition of N-linked glycosylation.[2][3][4] This ultimately results in cell growth arrest and, in some cases, apoptosis.[3][5]
Data Presentation: Efficacy of 2-DG in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Observed Effects | Citations |
| GIST882 | Gastrointestinal Stromal Tumor | 0.5 µM | Cytotoxicity | [6] |
| GIST430 | Gastrointestinal Stromal Tumor | 2.5 µM | Cytotoxicity | [6] |
| FaDu | Head and Neck Cancer | Not specified | Enhanced cytotoxicity with cisplatin (B142131) | [7] |
| Neuroblastoma cells | Neuroblastoma | 5-10 mM | Clonogenic cell killing | [8] |
| SCC15 | Oral Squamous Cell Carcinoma | Not specified | Reduced cell viability and colony formation | [9] |
| HeLa, SiHa | Cervical Cancer | Non-cytotoxic concentrations | Inhibition of cell growth, migration, and invasion; G0/G1 phase arrest | [5] |
Experimental Protocol: Induction of Metabolic Stress with 2-DG
This protocol describes the treatment of cancer cells with 2-DG to induce metabolic stress.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SCC15)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
2-Deoxy-D-glucose (2-DG) (Sigma-Aldrich or equivalent)
-
Sterile, nuclease-free water or PBS
-
Cell culture plates (e.g., 6-well, 96-well)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cancer cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for each cell line.
-
-
Preparation of 2-DG Stock Solution:
-
Prepare a sterile stock solution of 2-DG (e.g., 1 M) by dissolving the powder in sterile water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C.
-
-
Treatment of Cells:
-
On the day of the experiment, dilute the 2-DG stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.
-
Remove the existing medium from the cells and replace it with the medium containing 2-DG. Include a vehicle control (medium without 2-DG).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assessment of Metabolic Stress:
-
Following incubation, assess the effects of 2-DG treatment using various assays, such as:
-
Cell Viability/Proliferation: MTT, WST-1, or crystal violet assays.
-
Cell Death: Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Metabolic Assays: Measurement of ATP levels, lactate (B86563) production, or glucose uptake.
-
Western Blotting: Analysis of key signaling proteins involved in metabolic stress pathways (e.g., AMPK, mTOR).
-
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. 2-Deoxy-D-Glucose can Improve Radiotherapy, Study Shows [artofhealingcancer.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gtp-solution.com [gtp-solution.com]
- 7. 2-Deoxy-D-glucose combined with cisplatin enhances cytotoxicity via metabolic oxidative stress in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PI5P4K-Dependent Processes Using CC260
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including signal transduction, metabolic regulation, and cell growth. The three isoforms, PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Dysregulation of PI5P4K activity has been implicated in several diseases, including cancer and metabolic disorders, making them attractive targets for therapeutic intervention.
CC260 is a potent and selective small molecule inhibitor of PI5P4Kα and PI5P4Kβ.[1] It serves as a valuable chemical probe to investigate the cellular functions of these kinases and to explore their therapeutic potential. These application notes provide detailed protocols for utilizing this compound to study PI5P4K-dependent processes in various experimental settings.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Kᵢ (nM) | IC₅₀ (nM) | Assay Conditions |
| PI5P4Kα | 40[1] | 40 (at 20 µM ATP)[2] | ADP-Glo Kinase Assay |
| PI5P4Kβ | 30[1] | 30 (at 20 µM ATP)[2] | ADP-Glo Kinase Assay |
| PI5P4Kγ | - | 800 (at 20 µM ATP)[2] | ADP-Glo Kinase Assay |
Signaling Pathways and Experimental Workflows
PI5P4K Signaling and Intersection with the Hippo Pathway
PI5P4K activity is intricately linked with key cellular signaling pathways, including the Hippo pathway, which is a critical regulator of organ size and tissue homeostasis.[3][4] PI5P4Ks are negatively regulated by the core Hippo pathway kinases MST1/2.[3] In turn, PI5P4K activity influences the downstream effector of the Hippo pathway, YAP, by modulating the interaction between MOB1 and LATS.[3] Inhibition of PI5P4K can lead to the activation of the Hippo pathway, resulting in the phosphorylation and cytoplasmic retention of YAP, thereby suppressing its transcriptional activity.[3][4]
Caption: PI5P4K and Hippo signaling intersection.
Experimental Workflow for Investigating this compound Effects on Cell Viability
This workflow outlines the steps to assess the impact of this compound on the viability of cancer cells, particularly under conditions of nutrient stress.
Caption: Workflow for cell viability assessment.
Experimental Protocols
In Vitro PI5P4K Enzyme Activity Assay (ADP-Glo™ Assay)
This protocol is for determining the in vitro enzymatic activity of PI5P4K and assessing the inhibitory effect of this compound.
Materials:
-
Recombinant human PI5P4Kα, PI5P4Kβ, or PI5P4Kγ
-
PI5P substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
In each well of the assay plate, add 5 µL of the kinase reaction mix containing PI5P4K enzyme and PI5P substrate in kinase buffer.
-
Add 2.5 µL of diluted this compound or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding 2.5 µL of ATP solution (final concentration typically around the Kₘ for ATP, e.g., 20 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of PI5P4K-Dependent Signaling
This protocol details the investigation of this compound's effect on downstream signaling pathways, such as AMPK activation and mTORC1 inhibition, in cell culture.
Cell Lines: C2C12 myotubes, BT474 breast cancer cells.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, anti-phospho-S6K (Thr389), anti-total S6K.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to the desired confluency. For C2C12 myoblasts, differentiate them into myotubes prior to the experiment.
-
Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for the desired duration (e.g., overnight).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature them in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on protein phosphorylation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Cell Lines: BT474, MCF10A p53-null isogenic cell lines.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value of this compound.
Serum Starvation Survival Assay
This protocol evaluates the ability of this compound to reduce the survival of cancer cells under nutrient-deprived conditions.
Cell Line: BT474 breast cancer cells.
Materials:
-
This compound
-
Serum-free cell culture medium
-
Complete cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed BT474 cells in a 96-well plate in complete medium and allow them to adhere.
-
Serum Starvation and Treatment:
-
Wash the cells with PBS and replace the complete medium with serum-free medium.
-
Treat the cells with different concentrations of this compound or vehicle (DMSO) in the serum-free medium.
-
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 3 or by direct cell counting after trypan blue staining.
-
Data Analysis: Compare the viability of this compound-treated cells to vehicle-treated cells under serum starvation to determine the effect of PI5P4K inhibition on cell survival under nutrient stress.
Conclusion
This compound is a powerful tool for elucidating the complex roles of PI5P4Kα and PI5P4Kβ in cellular signaling and metabolism. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of PI5P4K inhibition in various in vitro systems. By employing these methodologies, scientists can further unravel the therapeutic potential of targeting PI5P4Ks in diseases such as cancer and metabolic disorders.
References
- 1. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation | PLOS One [journals.plos.org]
- 2. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
Troubleshooting & Optimization
CC260 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the solubility and stability of CC260, a selective PI5P4Kα and PI5P4Kβ inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Kα) and Beta (PI5P4Kβ) with Ki values of 40 nM and 30 nM, respectively.[1] It plays a role in disrupting cellular energy metabolism and has been shown to selectively target and kill p53-null tumor cells.[1] Its mechanism involves the inhibition of PI5P4Kα/β, which affects downstream signaling pathways, including reducing S6K phosphorylation by mTORC1 and increasing ACC phosphorylation in a dose-dependent manner.[1]
Q2: What is the recommended solvent for preparing a this compound stock solution? A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions of this compound.[1][2][3][4] It is critical to use anhydrous, high-purity DMSO to prevent compound degradation and ensure maximum solubility.[2][3]
Q3: How should solid this compound and its stock solutions be stored for long-term stability? A3:
-
Solid Form: Upon receipt, solid (powder) this compound should be stored at -20°C, or for longer-term storage, -80°C is recommended.[3][4] The container must be tightly sealed and protected from light and moisture to prevent degradation.[4]
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO (e.g., 10 mM or higher) and aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][4] These aliquots should be stored at -80°C for long-term stability.[3][4]
Q4: My this compound is precipitating when I dilute my DMSO stock into aqueous cell culture media. Why is this happening and how can I fix it? A4: This is a common issue for hydrophobic compounds.[5] Precipitation occurs due to the drastic change in solvent polarity when a DMSO stock is diluted into an aqueous buffer.[5] To prevent this:
-
Lower the Final Concentration: Ensure your final working concentration does not exceed the aqueous solubility limit of this compound.
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your media as low as possible (typically ≤ 0.1% for cell-based assays) to maintain solubility without causing cellular toxicity.[2]
-
Use Proper Mixing Technique: Add the DMSO stock solution dropwise into the vortexing or stirring aqueous buffer. This avoids creating localized areas of high concentration that promote precipitation.[5]
-
Consider Serial Dilutions: Performing an intermediate dilution of the stock in DMSO before the final dilution into aqueous media can sometimes help.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Solid this compound will not dissolve in DMSO. | 1. Low Temperature: Insufficient kinetic energy. 2. Hygroscopic DMSO: DMSO has absorbed water from the air, reducing its solvating power.[2] 3. Impure Compound: Contaminants may be present. | 1. Gently warm the solution in a 37°C water bath for 5-10 minutes and/or sonicate for 10-15 minutes.[2] 2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2] 3. Verify the purity and identity of the compound via analytical methods. | The compound fully dissolves, resulting in a clear, particle-free solution. |
| Prepared working solution is cloudy or has particulates. | 1. Precipitation: Final concentration exceeds aqueous solubility. 2. Incomplete Dissolution: The initial stock solution was not fully dissolved. 3. Buffer Incompatibility: Components of the aqueous buffer are causing the compound to "salt out".[5] | 1. Prepare a more dilute working solution. 2. Ensure the DMSO stock is completely clear before dilution. Briefly sonicate the final working solution.[5] 3. Test solubility in different aqueous buffers (e.g., PBS, TRIS) to find a more compatible system.[2] | The working solution is clear and free of visible particles. |
| Loss of biological activity in the experiment. | 1. Degradation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the aqueous buffer at 37°C.[3] 2. Adsorption to Plastics: Hydrophobic compounds can stick to plastic labware, reducing the effective concentration.[5] | 1. Always use freshly prepared dilutions from a properly stored, single-use aliquot of stock solution.[3][4] 2. Use low-adhesion plasticware. Pre-rinse pipette tips with the solution before the final transfer to mitigate loss.[5] | Experimental results are consistent and reproducible. |
Data Presentation: Solubility & Stability
Table 1: Solubility Profile of this compound This table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Molarity (approx.) | Appearance | Reference |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 4 mg/mL | 8.16 mM | Suspension Solution | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 4 mg/mL | ≥ 8.16 mM | Clear Solution | [1] |
| DMSO | ≥ 40 mg/mL | ≥ 81.56 mM | Clear Solution | [1] |
Table 2: Storage Recommendations and Stability This table provides guidelines for storing this compound to ensure its long-term integrity.
| Form | Solvent | Storage Temp. | Stability Duration | Key Recommendations |
| Solid (Powder) | N/A | -20°C / -80°C | Years | Store in a tightly sealed container, protected from light and moisture.[4] |
| Stock Solution | Anhydrous DMSO | -80°C | Months to a year+ | Aliquot into single-use vials to avoid freeze-thaw cycles.[3][4] |
| Working Solution | Aqueous Buffer | 4°C or RT | Hours | Not Recommended for Storage. Prepare fresh before each experiment.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 490.56 g/mol ), anhydrous high-purity DMSO, sterile microcentrifuge tubes, calibrated pipette, vortex mixer, water bath sonicator.
-
Procedure:
-
Weighing: Accurately weigh 4.91 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.[6]
-
Dissolution: Cap the vial tightly and vortex vigorously for 2 minutes.[2]
-
Sonication (if needed): If the powder is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[2]
-
Visual Inspection: Check that the solution is clear and free of any visible particles.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots (e.g., amber tubes). Store immediately at -80°C.[4]
-
Protocol 2: Assessing Freeze-Thaw Stability of this compound Stock Solution
-
Objective: To determine if repeated freeze-thaw cycles degrade the compound.
-
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Take an initial sample (T0) for analysis via High-Performance Liquid Chromatography (HPLC).
-
Freeze the remaining stock solution at -80°C for at least 1 hour, then thaw completely at room temperature. This constitutes one freeze-thaw cycle.
-
After the first cycle (T1), take another sample for HPLC analysis.
-
Repeat the freeze-thaw process for a total of 3-5 cycles, taking a sample after each cycle (T2, T3, etc.).
-
Analyze all samples by HPLC. Compare the peak area of this compound and look for the appearance of new degradation peaks across the time points. A stable compound will show no significant decrease in the main peak area.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for assessing this compound freeze-thaw stability.
References
Technical Support Center: Optimizing Cyy260 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Cyy260 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Cyy260 and what is its mechanism of action?
A1: Cyy260 is a novel small molecule inhibitor that targets the Janus kinase 2 (JAK2).[1] By inhibiting JAK2, Cyy260 effectively blocks the downstream signaling of the JAK2/STAT3 pathway, which is crucial for cell proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1]
Q2: What is a recommended starting concentration for Cyy260 in a new cell line?
A2: For a novel cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, typically in a logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µM), should be tested. Based on existing studies with NSCLC cell lines, concentrations between 1 µM and 4 µM have shown significant effects on cell viability and signaling.[1] The biochemical IC50 for Cyy260's inhibition of JAK2 is 7.0 nM, which can serve as a starting point for cellular assays, though higher concentrations are typically required in a cellular context.
Q3: How should I prepare and store Cyy260 stock solutions?
A3: Cyy260 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[2]
Q4: How does serum in the culture medium affect Cyy260 activity?
A4: Serum contains proteins that can bind to small molecules like Cyy260, potentially reducing its effective concentration available to the cells. If you observe lower than expected activity, consider performing experiments in reduced-serum or serum-free conditions. It is important to validate that the chosen conditions do not adversely affect cell health and the signaling pathway under investigation.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol outlines the steps to assess the effect of Cyy260 on the viability of adherent cancer cells.
Materials:
-
Cyy260
-
Target cancer cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The following day, treat the cells with a series of Cyy260 concentrations. Include a vehicle control (DMSO at the same final concentration as the highest Cyy260 treatment) and a no-treatment control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of Cyy260 that inhibits cell viability by 50%).
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes how to quantify Cyy260-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cyy260-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Cyy260 for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells for compensation and gating.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in Cyy260-treated cells using PI staining and flow cytometry.
Materials:
-
Cyy260-treated and control cells
-
Cold 70% Ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Cyy260 and harvest as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
Table 1: Cyy260 Concentration Effects on NSCLC Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect |
| A549, PC-9 | Western Blot | 1, 2, 4 | Dose-dependent decrease in p-JAK2 and p-STAT3 |
| PC-9, H1975 | Apoptosis Assay | 1, 2, 4 | Dose-dependent increase in apoptosis |
Data summarized from a study on non-small cell lung cancer cells.[1]
Troubleshooting Guide
Issue 1: No or Weak Inhibition of Cell Viability
| Possible Cause | Recommended Solution |
| Concentration too low | Test a higher concentration range of Cyy260. Perform a full dose-response curve to determine the IC50. |
| Compound instability | Ensure proper storage of Cyy260 stock solutions (-20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Insensitive cell line | Verify that the target cell line expresses JAK2 and that the JAK2/STAT3 pathway is active. Use a positive control compound known to inhibit the pathway. |
| Short incubation time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Issue 2: High Variability Between Replicates or Experiments
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Standardize cell passage number and confluency. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Edge effects in plates | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
Issue 3: High Background in Western Blots for Phosphorylated Proteins (e.g., p-STAT3)
| Possible Cause | Recommended Solution |
| Suboptimal antibody | Validate the phospho-specific antibody using positive and negative controls (e.g., cytokine-stimulated vs. unstimulated cells). |
| Inadequate blocking | Optimize blocking conditions (e.g., increase blocking time, try different blocking agents like BSA or non-fat dry milk). |
| Phosphatase activity | Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. |
Visualizations
Caption: Cyy260 inhibits the JAK2/STAT3 signaling pathway.
Caption: General workflow for optimizing Cyy260 concentration.
Caption: Troubleshooting logic for Cyy260 experiments.
References
Technical Support Center: Overcoming Off-Target Effects of CC260
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of CC260, a hypothetical kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects refer to the unintended interactions of a drug with molecules other than its intended therapeutic target.[1][2] For a kinase inhibitor like this compound, this means it may bind to and modulate the activity of other kinases in addition to its primary target. These unintended interactions can lead to unexpected biological responses, cellular toxicity, or a misinterpretation of experimental results, which is a significant concern during drug development.[2]
Q2: How can I minimize off-target effects in my experiments with this compound?
A2: Several strategies can be employed to minimize the off-target effects of this compound. These include optimizing the compound's concentration to a range where it is selective for its on-target, modifying the chemical structure of this compound to improve specificity, and using highly specific delivery methods to limit its exposure to non-target tissues or cells.[3][4][5] Additionally, designing experiments with appropriate controls and orthogonal validation methods is crucial.
Q3: What are the common off-targets for kinase inhibitors like this compound?
A3: Kinase inhibitors often exhibit off-target activity against kinases with structurally similar ATP-binding pockets. The extent of off-target binding is influenced by the sequence and structural homology between the intended target and other kinases. Comprehensive kinase profiling assays are typically used to identify the specific off-target profile of a new inhibitor.
Q4: Can off-target effects be beneficial?
A4: While generally considered undesirable, in some instances, off-target effects can contribute to a drug's therapeutic efficacy through a phenomenon known as polypharmacology. However, these effects must be well-characterized and understood to ensure they do not also produce adverse outcomes.
Troubleshooting Guide
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the primary target of this compound. How can we determine if this is an off-target effect?
A1: This is a common challenge when working with kinase inhibitors. To dissect on-target versus off-target effects, a multi-pronged approach is recommended:
-
Dose-Response Analysis: Conduct a dose-response experiment and compare the concentration at which the unexpected phenotype is observed with the IC50 for the primary target. A significant discrepancy may suggest an off-target effect.[6]
-
Target Engagement Assays: Utilize a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to its intended target at the concentrations used in your experiments.[7][8][9][10]
-
Use of Structural Analogs: If available, test structural analogs of this compound that have different off-target profiles but similar on-target potency.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant mutant of the primary target. If the phenotype persists, it is likely due to an off-target effect.
Q2: Our in vitro kinase assays show high specificity of this compound, but we see evidence of off-target effects in cell-based assays. What could be the reason for this discrepancy?
A2: Discrepancies between in vitro and cell-based assays can arise from several factors:
-
Cellular Environment: The complex intracellular environment can influence drug availability, metabolism, and protein interactions in ways that are not recapitulated in a purified in vitro system.
-
Membrane Permeability: The compound may not efficiently reach its intracellular target, requiring higher concentrations that could engage off-targets.
-
Indirect Effects: The observed cellular phenotype may be an indirect consequence of inhibiting an off-target kinase that is part of a different signaling pathway.
To investigate this, consider performing a kinome-wide profiling assay in a cellular context to identify the actual intracellular targets of this compound.
Q3: How can we identify the specific off-targets of this compound in our experimental system?
A3: Several experimental approaches can be used to identify the off-targets of this compound:
-
Kinase Profiling Panels: Commercially available kinase profiling services can screen this compound against a large panel of purified kinases to determine its selectivity profile.
-
Affinity-Based Proteomics: Techniques such as affinity chromatography using immobilized this compound can be used to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
-
Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound and the structural information of known kinases.[11]
Data Presentation
Table 1: On-Target vs. Off-Target Potency of this compound
| Target | IC50 (nM) | Fold Selectivity (Off-Target/On-Target) |
| On-Target | ||
| Kinase A | 10 | - |
| Off-Targets | ||
| Kinase B | 150 | 15 |
| Kinase C | 500 | 50 |
| Kinase D | >10,000 | >1000 |
Table 2: Dose-Response of this compound on Cellular Viability and Target Phosphorylation
| This compound Conc. (nM) | % Inhibition of Target Phosphorylation | % Decrease in Cellular Viability |
| 1 | 15 | 2 |
| 10 | 55 | 10 |
| 100 | 95 | 30 |
| 1000 | 98 | 85 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.
-
-
Heating and Lysis:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot cell suspensions and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification and Analysis:
-
Separate soluble and aggregated proteins by centrifugation.
-
Collect the supernatant and quantify the amount of the target protein using Western blotting or ELISA.
-
Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.
-
Protocol 2: Dose-Response Curve for Cellular Viability
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
Viability Assay:
-
Perform a cell viability assay, such as an MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
-
-
Data Analysis:
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthego.com [synthego.com]
- 3. Top Strategies To Reduce Off-Target Effects For Safer Genome Editing [cellandgene.com]
- 4. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 5. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 7. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Assessing the similarity of dose response and target doses in two non-overlapping subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detecting dose-response using contrasts: asymptotic power and sample size determination for binomial data - PubMed [pubmed.ncbi.nlm.nih.gov]
CC260 inhibitor quality control and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of the CC260 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as Cyy260, is a novel small molecule inhibitor that potently targets the Janus kinase 2 (JAK2).[1] Its primary mechanism of action is the suppression of the JAK2/STAT3 signaling pathway, which is known to play a critical role in the proliferation and survival of various cancer cells.[1] By inhibiting the phosphorylation of JAK2, this compound prevents the subsequent activation of downstream signaling proteins, including STAT3, PI3K, AKT, and mTOR.[1] This blockade leads to cell cycle arrest and apoptosis in susceptible cell lines.[1]
Q2: What is the recommended purity specification for the this compound inhibitor for in vitro experiments?
A2: For reliable and reproducible in vitro experimental results, the purity of the this compound inhibitor should be ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). Purity analysis ensures that observed biological effects are attributable to the inhibitor itself and not to contaminants.[2]
Q3: How should I properly store and handle the this compound inhibitor?
A3: Proper storage and handling are critical to maintain the inhibitor's stability and activity.
-
Storage: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Prepare stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] When handling the compound, always use appropriate personal protective equipment (PPE).
-
Best Practices: Never store chemicals on the floor and keep them away from heat sources or direct sunlight.[3] Ensure containers are clearly labeled and inspect them regularly for any signs of degradation or leakage.
Q4: My this compound inhibitor is not dissolving properly. What should I do?
A4: Solubility issues can often be resolved by gentle warming or brief sonication. Always use high-purity, anhydrous solvents like DMSO for preparing stock solutions. If solubility problems persist, consult the manufacturer's product datasheet for specific solvent recommendations.
Quality Control and Purity Assessment
Ensuring the identity and purity of the this compound inhibitor is a crucial first step for any experiment. The following table summarizes the standard quality control specifications.
| Parameter | Method | Specification | Purpose |
| Purity | HPLC (UV Detection) | ≥98% | Quantifies the percentage of the active compound relative to impurities.[2] |
| Identity | LC-MS (ESI) | Corresponds to the expected molecular weight | Confirms the molecular identity of the compound by measuring its mass-to-charge ratio.[4] |
| Appearance | Visual Inspection | White to off-white solid | Provides a basic check for degradation or gross contamination. |
| Structure | ¹H NMR / FTIR | Conforms to the reference spectrum | Confirms the chemical structure and functional groups of the molecule.[4] |
Below is a generalized workflow for the quality control analysis of a small molecule inhibitor like this compound.
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for assessing the purity of this compound.[5][6]
-
Reagent and Instrument Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.[7]
-
Ensure the HPLC system is equilibrated with the initial mobile phase conditions. Use a C18 analytical column.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of DMSO to make a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of ~20 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient: Start at 5% Mobile Phase B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by LC-MS
This protocol is for confirming the molecular weight of this compound.[8][9]
-
System Preparation:
-
Use the same mobile phases and a compatible C18 column as in the HPLC protocol.
-
Interface the HPLC system with a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol (Step 2).
-
-
LC-MS Conditions:
-
Run a chromatographic gradient similar to the HPLC method to ensure separation of the main compound.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-900) in positive ion mode.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the [M+H]⁺ (protonated molecule) ion peak.
-
Confirm that the observed mass corresponds to the theoretical molecular weight of this compound.
-
Troubleshooting Guide
Q: I am observing lower-than-expected potency or inconsistent IC50 values in my cell-based assays. What could be the cause?
A: Inconsistent potency can stem from several factors:
-
Compound Precipitation: this compound may precipitate out of the cell culture medium, especially at higher concentrations. Check for visible precipitate in your assay plates. Consider using a lower concentration of serum or a different formulation if solubility is an issue.
-
Inhibitor Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Always use freshly thawed aliquots for each experiment.
-
Incorrect Concentration: Verify the initial concentration of your stock solution. Evaporation of the solvent (DMSO) over time can lead to a more concentrated stock than expected.
Q: I do not see any inhibition of STAT3 phosphorylation in my Western blot analysis. What should I check?
A: If you fail to see the expected biological effect, consider the following:
-
Compound Activity: Confirm the purity and identity of your this compound lot using HPLC and LC-MS. An impure or incorrect compound will not yield the expected results.
-
Cellular Uptake: Ensure the inhibitor is able to enter the cells. The incubation time may need to be optimized.
-
Pathway Activation: Make sure the JAK2/STAT3 pathway is activated in your experimental model. For example, some cell lines require stimulation with a cytokine like Interleukin-6 (IL-6) to activate the pathway before inhibitor treatment.[1]
Q: I am observing significant cell death at concentrations where this compound should not be toxic. Why is this happening?
A: Unexpected toxicity can be caused by:
-
Toxic Impurities: The inhibitor batch may contain impurities from the synthesis process that are cytotoxic. Re-evaluate the purity of your compound.[2]
-
Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all treatments (typically <0.5%).
-
Off-Target Effects: While this compound is a JAK2 inhibitor, high concentrations may lead to off-target effects. Perform a dose-response curve to determine the optimal concentration range.
This compound Signaling Pathway
This compound functions by inhibiting the JAK2/STAT3 signaling pathway. This pathway is typically activated by cytokines, which bind to their receptors, leading to the dimerization of the receptor and the subsequent activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize, translocate to the nucleus, and regulate gene expression related to cell proliferation and survival.
References
- 1. Cyy260, a novel small molecule inhibitor, suppresses non-small cell lung cancer cell growth via JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving the in vivo Bioavailability of CC260
Welcome to the technical support center for CC260. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of this compound's bioavailability in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties relevant to bioavailability?
Q2: My in vivo experiments with this compound are showing low efficacy. Could this be related to poor bioavailability?
Low efficacy in in vivo models can indeed be a result of poor bioavailability. For orally administered drugs, low bioavailability means that only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effect.[3][4] For poorly soluble compounds like many kinase inhibitors, this is often due to limited dissolution in the gastrointestinal fluids.[2]
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble kinase inhibitors like this compound?
Several formulation strategies have been successfully employed to enhance the oral bioavailability of poorly soluble kinase inhibitors. These can be broadly categorized as:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs.[3][4][5][6][7]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, the dissolution rate can be significantly increased compared to the crystalline form.[8][9]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases the surface area available for dissolution.
-
Salt Formation: Creating a more soluble salt form of the drug can improve its dissolution characteristics.[3][4]
Troubleshooting Guide: Low in vivo Bioavailability of this compound
If you are encountering issues with the in vivo performance of this compound, consider the following troubleshooting steps.
Problem: Inconsistent or low drug exposure in plasma after oral administration.
Potential Cause: Poor aqueous solubility and dissolution of this compound in the gastrointestinal tract.
Suggested Solutions & Experimental Protocols:
-
Formulation in a Lipid-Based System:
-
Rationale: Lipid-based formulations can pre-dissolve this compound and present it to the gastrointestinal tract in a solubilized form, facilitating absorption.[5][7]
-
Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils (e.g., corn oil, sesame oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400) for their ability to dissolve this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form a stable emulsion upon dilution with aqueous media.
-
SEDDS Formulation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent. Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.
-
Characterization: Characterize the resulting SEDDS for droplet size, zeta potential, and emulsification time upon dilution.
-
-
In Vivo Evaluation: Administer the this compound-loaded SEDDS orally to your animal model and compare the pharmacokinetic profile to a simple suspension of this compound.
-
-
Preparation of an Amorphous Solid Dispersion (ASD):
-
Rationale: Converting the crystalline form of this compound to a higher-energy amorphous state can significantly improve its dissolution rate and apparent solubility.[8]
-
Experimental Protocol: Solvent Evaporation Method for ASD Preparation
-
Polymer Selection: Select a suitable polymer for ASD formation (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent System: Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to obtain a solid film.
-
Milling and Sieving: Scrape the film, mill it into a fine powder, and sieve to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
In Vivo Evaluation: Administer the this compound ASD as a suspension or in a capsule and assess its pharmacokinetic profile.
-
Data Presentation: Expected Improvement in Pharmacokinetic Parameters
The following table illustrates the potential impact of formulation strategies on the key pharmacokinetic parameters of a poorly bioavailable compound. Note that these are hypothetical values for illustrative purposes, as specific data for this compound is not available.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | Low | Variable | Low | Low |
| SEDDS Formulation | Significantly Higher | Potentially Shorter | Significantly Higher | Markedly Improved |
| ASD Formulation | Higher | Shorter | Higher | Improved |
Key Experimental Methodologies
Pharmacokinetic Study Design
A standard pharmacokinetic study to assess the bioavailability of different this compound formulations should be designed as follows:
-
Animal Model: Use a relevant animal model (e.g., rats, mice).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (to determine absolute bioavailability).
-
Group 2: Oral administration of this compound in a simple suspension (e.g., in 0.5% methylcellulose).
-
Group 3: Oral administration of the improved formulation (e.g., SEDDS or ASD).
-
-
Dosing: Administer a single, consistent dose of this compound to all groups.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Improving Bioavailability
The following diagram outlines the general workflow for addressing low bioavailability issues with this compound.
Caption: Workflow for addressing low bioavailability of this compound.
Signaling Pathway Affected by this compound
This compound inhibits PI5P4Kα/β, which can impact cellular energy metabolism. One of the downstream effects observed is the inhibition of mTORC1 signaling.
Caption: Simplified signaling cascade affected by this compound.
By systematically addressing the formulation of this compound, researchers can significantly improve its bioavailability, leading to more reliable and impactful in vivo studies. For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. Lipid kinases PIP5Ks and PIP4Ks: potential drug targets for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-based nanoformulations for TKIs delivery in cancer therapy – Journal of NanoScience Technology [jnanoscitec.com]
- 7. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lonza.com [lonza.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Treatment Duration for In Vitro Experiments
Disclaimer: Initial searches for "CC260" did not yield information on a specific compound or treatment. The following guide is based on general principles for optimizing treatment duration for a hypothetical anti-cancer compound, referred to as "Compound X," in cell-based assays. These guidelines are designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is determining the optimal treatment duration for Compound X crucial?
A1: The duration of exposure to Compound X can significantly impact its observed biological effects. A short exposure may not be sufficient to induce a measurable response, while prolonged exposure could lead to secondary effects, such as cell death due to nutrient depletion in the culture medium, which can confound the interpretation of the results.[1][2] Establishing the optimal treatment time is essential for obtaining reproducible and biologically relevant data.[3][4]
Q2: What is the difference between a cytotoxicity assay and a cell viability assay?
A2: Although related, these assays measure different aspects of cellular health. A cell viability assay measures metabolic activity or other indicators of healthy, functioning cells.[5] In contrast, a cytotoxicity assay specifically measures markers of cell death, such as the loss of membrane integrity.[5] It is possible to observe a decrease in cell viability without a corresponding increase in cytotoxicity, which might indicate that Compound X has an anti-proliferative effect rather than a cytotoxic one.[5]
Q3: How do I select the appropriate assay to determine the optimal treatment duration?
A3: The choice of assay depends on the expected mechanism of action of Compound X and the experimental question.
-
For assessing metabolic activity and cell proliferation: Tetrazolium-based assays (e.g., MTT, MTS, WST-1) or resazurin (B115843) reduction assays are common choices.[5][6] ATP-based assays, which measure the amount of ATP in metabolically active cells, are also highly sensitive.
-
For quantifying cell death: Assays that measure the release of lactate (B86563) dehydrogenase (LDH) upon loss of membrane integrity or assays using dyes that only enter dead cells (e.g., propidium (B1200493) iodide) are suitable.[5]
Q4: Should I change the culture medium and re-apply Compound X during a long-term experiment?
A4: For most standard cytotoxicity and proliferation assays lasting up to 72 hours, the medium and compound are typically not replaced.[7] However, for longer incubation periods, factors like nutrient depletion, evaporation, and the stability of Compound X in the culture medium become important considerations.[1][8] If the compound is unstable, a fresh treatment may be necessary. It is recommended to consult the literature for your specific drug and cell line, and potentially run a pilot experiment to optimize the treatment schedule.[7]
Troubleshooting Guide
Q1: My results for the 24-hour treatment with Compound X show no effect on cell viability, but at 48 and 72 hours, I see a significant decrease. Is this normal?
A1: Yes, this is a common observation. Many compounds, particularly those that are not acutely toxic, require a longer incubation time to exert their effects, especially if they act on the cell cycle or induce apoptosis.[9] A 24-hour time point may be too short to observe significant changes in cell viability for some cell lines and compounds.[9] It is crucial to perform a time-course experiment to identify the optimal window for observing the desired effect.[8][10]
Q2: I'm seeing inconsistent results between experiments, even when using the same treatment duration. What could be the cause?
A2: Inconsistent results in cell-based assays can arise from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[3][11]
-
Cell Seeding Density: Ensure that cells are seeded at a density that allows for exponential growth throughout the experiment. Overly confluent or sparse cultures can respond differently to treatment.[1][2][12]
-
Reagent Variability: Use the same batches of reagents, including media and serum, whenever possible.
-
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. It is advisable to fill the perimeter wells with a sterile liquid like PBS and not use them for experimental data.[4]
Q3: The cell viability in my negative control wells is decreasing significantly at longer time points (e.g., 72 hours). How can I address this?
A3: A decline in the viability of untreated control cells suggests a problem with the general cell culture conditions rather than a specific effect of Compound X. Potential causes include:
-
Nutrient Depletion: The culture medium may be depleted of essential nutrients over the extended incubation period.[1]
-
Over-confluence: Cells may have become too dense, leading to contact inhibition and cell death.
-
Contamination: Microbial contamination can affect cell health.[11] To mitigate these issues, optimize the initial cell seeding density to ensure cells are not over-confluent by the end of the experiment and maintain sterile techniques.[2][13]
Data Presentation
Table 1: Example Time-Course and Dose-Response Experiment Parameters for Compound X
| Parameter | 24 Hours | 48 Hours | 72 Hours |
| Compound X Concentration | 0, 0.1, 1, 10, 100 µM | 0, 0.1, 1, 10, 100 µM | 0, 0.1, 1, 10, 100 µM |
| Cell Viability (% of Control) | 100, 98, 95, 92, 90 | 100, 90, 75, 50, 30 | 100, 80, 55, 25, 10 |
| IC50 (µM) | >100 | ~10 | ~2 |
Experimental Protocols
Detailed Methodology: Determining Optimal Treatment Duration Using a Cell Viability Assay (e.g., MTS Assay)
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of Compound X in complete culture medium at twice the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate Compound X dilution or vehicle control to each well.
-
Prepare separate plates for each time point (e.g., 24, 48, and 72 hours).
-
-
Incubation:
-
Incubate the plates for the desired durations (24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Measurement (MTS Assay):
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent but no cells).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of Compound X concentration for each time point to determine the IC50 value at each duration.
-
Visualizations
Caption: Workflow for determining optimal treatment duration.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Specificity of CC260 in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CC260, a selective dual inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase α (PI5P4Kα) and PI5P4Kβ, with alternative pharmacological and genetic methods for validating PI5P4K as a drug target in cellular models. The guide summarizes key performance data, details experimental protocols, and visualizes essential workflows and signaling pathways to aid in the design and interpretation of studies targeting this important lipid kinase family.
Introduction to this compound and PI5P4K
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, metabolism, and stress responses. The three isoforms, PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule. Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer and metabolic disorders. Notably, a synthetic lethal relationship has been identified between the loss of the tumor suppressor p53 and the inhibition of PI5P4Kα/β, making these kinases attractive targets for cancer therapy.
This compound is a potent and selective, non-covalent inhibitor of both PI5P4Kα and PI5P4Kβ.[1] Its development as a chemical probe has enabled the elucidation of the cellular consequences of PI5P4Kα/β inhibition, including disruption of energy homeostasis, activation of AMP-activated protein kinase (AMPK), and inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1] This guide compares this compound to other available small molecule inhibitors and genetic approaches for interrogating PI5P4K function.
Comparative Analysis of PI5P4K Targeting Strategies
The validation of PI5P4K as a therapeutic target can be approached through pharmacological inhibition or genetic perturbation. Each method offers distinct advantages and disadvantages. Small molecule inhibitors allow for acute, dose-dependent, and reversible modulation of kinase activity, which is essential for preclinical and clinical development. Genetic methods, such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout, provide high specificity for the target gene, although they may not distinguish between the catalytic and non-catalytic (e.g., scaffolding) functions of the protein.
Small Molecule Inhibitors
The table below summarizes the in vitro potency and isoform selectivity of this compound and other notable PI5P4K inhibitors.
| Compound | Target(s) | PI5P4Kα | PI5P4Kβ | PI5P4Kγ | Cellular Activity | Key Features |
| This compound | PI5P4Kα/β | Ki = 40 nM | Ki = 30 nM | Weakly active | Selectively kills p53-null tumor cells | Potent, selective, non-covalent dual inhibitor.[1] |
| THZ-P1-2 | Pan-PI5P4K | IC50 = 190 nM | ~50% inhibition at 0.7 µM | ~75% inhibition at 0.7 µM | Anti-proliferative in AML/ALL cell lines (IC50 = 0.87-3.95 µM) | Covalent, pan-isoform inhibitor; disrupts autophagy.[2][3] |
| A131 | PI5P4Ks | IC50 = 1.9 µM | - | - | Cancer-selective lethality (IC50 = 0.6 µM for total PIP4Ks) | Identified through phenotypic screening; dual blockade of lipid kinase and mitotic pathways.[4][5] |
| CVM-05-002 | PI5P4Kα/β | IC50 = 0.27 µM | IC50 = 1.7 µM | - | - | Potent and selective inhibitor.[4] |
| BAY-091 | PI5P4Kα | IC50 = 769 nM (at 2 mM ATP) | - | - | Reduces Hbγ chain production in K562 and KU812 cells | Potent and highly selective chemical probe for PI5P4Kα.[6][7] |
| ARUK2002821 | PI5P4Kα | pIC50 = 8.0 | Inactive | Inactive | Demonstrates cellular target engagement | Potent and highly selective PI5P4Kα inhibitor.[8][9] |
Note: Ki and IC50 values can vary depending on the assay conditions, particularly the ATP concentration. pIC50 is the negative logarithm of the IC50 value.
Genetic Approaches
| Method | Target(s) | Advantages | Disadvantages |
| siRNA Knockdown | Specific PI5P4K isoform mRNA | High specificity; transient effect. | Incomplete knockdown; potential off-target effects; may not ablate protein function completely. |
| CRISPR Knockout | Specific PI5P4K isoform gene | Complete and permanent loss of protein expression. | Potential off-target gene editing; does not distinguish between catalytic and non-catalytic functions; can be lethal in some cell lines. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to validate the specificity and cellular effects of this compound and its alternatives.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagents: Recombinant PI5P4Kα, PI5P4Kβ, or PI5P4Kγ; PI(5)P substrate (e.g., C8-PI(5)P); ATP; kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS); ADP-Glo™ Kinase Assay Kit (Promega).
-
Procedure:
-
Prepare a reaction mixture containing the kinase, PI(5)P substrate, and the test compound (e.g., this compound) in the kinase reaction buffer.
-
Initiate the reaction by adding ATP (a concentration of 20 µM was used for this compound profiling).[10]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Reagents: Cell line of interest (e.g., HEK293T); test compound (e.g., this compound); lysis buffer (e.g., PBS with protease inhibitors); antibodies for the target protein (PI5P4Kα or PI5P4Kβ).
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1-3 hours).
-
Harvest and resuspend the cells in lysis buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Western Blotting for Downstream Signaling
This method is used to assess the functional consequences of PI5P4K inhibition on downstream signaling pathways, such as the AMPK and mTORC1 pathways.
-
Reagents: Cell line of interest (e.g., C2C12 myotubes, p53-null cancer cell lines); test compound (e.g., this compound); cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors); primary antibodies against p-AMPK (Thr172), AMPK, p-S6K (Thr389), S6K, p-Akt (Ser473), and Akt; HRP-conjugated secondary antibodies; ECL substrate.
-
Procedure:
-
Plate cells and treat with the test compound at various concentrations and for different durations.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizing the Molecular Context
Diagrams are essential for understanding the complex relationships in cellular signaling and experimental design. The following visualizations were created using the Graphviz DOT language.
PI5P4K Signaling Pathway and the Impact of this compound
Caption: PI5P4K signaling and the effects of this compound inhibition.
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for validating the specificity of this compound.
Conclusion
This compound is a valuable tool for investigating the cellular functions of PI5P4Kα and PI5P4Kβ. Its high potency and selectivity, as demonstrated through a combination of biochemical and cellular assays, make it a superior chemical probe compared to less selective or less potent alternatives. For researchers aiming to validate the specificity of this compound in their own cellular models, the experimental workflow outlined in this guide provides a robust framework. By combining pharmacological inhibition with this compound and genetic approaches, and by carefully monitoring downstream signaling events, a comprehensive understanding of the role of PI5P4K in cellular physiology and disease can be achieved. This comparative guide serves as a resource to facilitate the rigorous validation of this compound and the interpretation of data generated using this and other PI5P4K-targeting modalities.
References
- 1. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THZ-P1-2 | Selective and potent PI5P4K inhibitor | TargetMol [targetmol.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CC260 as a Control Compound in Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CC260 and other research compounds used in the study of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks). We present objective performance comparisons, supporting experimental data, and detailed methodologies to assist researchers in selecting the appropriate control and investigational compounds for their PI5P4K studies.
Introduction to PI5P4K and the Importance of Control Compounds
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] This enzymatic activity is integral to various cellular processes, including cell growth, division, and apoptosis.[2] The PI5P4K family consists of three isoforms in mammals: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.[1][2] Given their involvement in critical cellular pathways, PI5P4Ks have emerged as promising therapeutic targets for a range of diseases, including cancer.[3]
In the pharmacological investigation of PI5P4K, the use of well-characterized control compounds is essential to ensure the validity and reproducibility of experimental results. An ideal control compound should be structurally similar to the active compound but lack its specific biological activity. However, in the context of kinase inhibitors, a well-characterized inhibitor with a known selectivity profile, such as this compound, often serves as a positive control or a reference compound for comparison with novel inhibitors. This guide focuses on this compound as a key reference compound and compares it with other available tools for studying PI5P4K.
This compound: A Dual PI5P4Kα/β Inhibitor
This compound is a potent and selective dual inhibitor of PI5P4Kα and PI5P4Kβ.[4] It was identified through a high-throughput screen and has been instrumental in elucidating the cellular functions of these two isoforms.[3] this compound exhibits Ki values of 40 nM and 30 nM for PI5P4Kα and PI5P4Kβ, respectively.[4]
Comparative Analysis of PI5P4K Inhibitors
The selection of an appropriate inhibitor for PI5P4K studies depends on the specific research question, particularly regarding isoform selectivity. Below is a comparison of this compound with other commonly used or recently developed PI5P4K inhibitors.
Table 1: In Vitro Potency of PI5P4K Inhibitors
| Compound | Target Isoform(s) | IC50 / Ki | Assay Conditions | Reference(s) |
| This compound | PI5P4Kα | Ki: 40 nM | In vitro kinase assay | [4] |
| PI5P4Kβ | Ki: 30 nM | In vitro kinase assay | [4] | |
| THZ-P1-2 | Pan-PI5P4K (covalent) | IC50: 190 nM (PI5P4Kα) | In vitro kinase assay | [5][6] |
| BAY-091 | PI5P4Kα | IC50: 16 nM | high ATP HTRF assay | [3][7] |
| BAY-297 | PI5P4Kα | IC50: 13 nM (low ATP), 69 nM (medium ATP) | ADP-Glo assay | [8] |
| CVM-05-002 | PI5P4Kα / PI5P4Kβ | IC50: 0.27 µM (PI5P4Kα), 1.7 µM (PI5P4Kβ) | Not specified | [1] |
| ARUK2001607 | PI5P4Kγ | Kd: 7.1 nM | Not specified | [1] |
| NCT-504 | PI5P4Kγ | IC50: 15.8 µM | Not specified | [1] |
| NIH-12848 | PI5P4Kγ | IC50: 1 µM | Not specified | [1] |
Table 2: Selectivity Profile of this compound and Alternatives
| Compound | Primary Target(s) | Known Off-Targets (IC50 / Ki) | Reference(s) |
| This compound | PI5P4Kα, PI5P4Kβ | PIKfyve (~200 nM), PI3Kγ (~200 nM), PI3Kδ (~120 nM), PI4P5Kα (~5 µM) | [9][10] |
| THZ-P1-2 | PI5P4Kα, PI5P4Kβ, PI5P4Kγ | PI4P5Kα/β/γ (low µM), PIKfyve (40 nM) | [11] |
| BAY-091 | PI5P4Kα | Highly selective over a panel of 373 kinases | [9] |
| BAY-297 | PI5P4Kα | Highly selective over a panel of 373 kinases | [9] |
Experimental Protocols
Accurate assessment of inhibitor potency and selectivity is paramount. The following are detailed methodologies for key experiments cited in PI5P4K research.
ADP-Glo™ Kinase Assay for PI5P4K Activity
This assay is a widely used, non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PI5P4K enzyme (α, β, or γ)
-
PI5P substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1% CHAPS)
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Initiate Reaction: Add ATP solution to each well to initiate the kinase reaction (e.g., 1 µL for a final concentration of 10-40 µM).[12]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1 hour).[13]
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13][14]
-
ADP to ATP Conversion and Luminescence Detection: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and catalyze a luciferase reaction. Incubate for 30-60 minutes at room temperature.[14]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Radiometric Kinase Assay (Alternative Method)
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into the lipid substrate.
Materials:
-
Recombinant PI5P4K enzyme
-
PI5P substrate
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer
-
Test compounds
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, PI5P substrate, test compound, and kinase reaction buffer.
-
Initiate Reaction: Add a mixture of [γ-³²P]ATP and non-radiolabeled ATP to start the reaction.
-
Incubation: Incubate at room temperature for a defined time.
-
Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 4 N HCl).[15]
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Detection: Expose the TLC plate to a phosphor screen and visualize the radiolabeled product (PI(4,5)P2) using a phosphorimager.
-
Quantification: Quantify the amount of radioactivity incorporated into the product to determine kinase activity.
Signaling Pathways and Experimental Workflows
Understanding the signaling context of PI5P4K is crucial for interpreting the effects of inhibitors.
Caption: PI5P4K Signaling Pathway and Points of Inhibition.
The diagram above illustrates the central role of PI5P4K in converting PI5P to PI(4,5)P2. Recent studies have identified the Hippo pathway kinases MST1 and MST2 as upstream negative regulators of PI5P4K.[16] The product of PI5P4K activity, PI(4,5)P2, is a critical second messenger that influences multiple downstream pathways, including Akt and mTORC1 signaling. Pharmacological inhibition of PI5P4K with compounds like this compound has been shown to impact cellular energy homeostasis, leading to the activation of AMPK and the regulation of autophagy.[10][11]
Caption: A typical workflow for characterizing novel PI5P4K inhibitors.
This workflow outlines the logical progression from obtaining a compound to validating its efficacy in a biological system. It emphasizes the importance of determining in vitro potency and selectivity before moving to more complex cellular and in vivo models.
Conclusion
This compound serves as a valuable tool for studying the roles of PI5P4Kα and PI5P4Kβ. Its well-defined dual inhibitory activity makes it a suitable reference compound for comparing the potency and selectivity of novel inhibitors. However, researchers should be mindful of its off-target effects, particularly on PIKfyve and certain PI3K isoforms, and consider using appropriate counterscreens or orthogonal approaches to confirm findings. For studies requiring pan-PI5P4K inhibition, a covalent inhibitor like THZ-P1-2 may be more appropriate, while for isoform-specific investigations, compounds like BAY-091 (for PI5P4Kα) or ARUK2001607 (for PI5P4Kγ) offer greater selectivity. The choice of the control or investigational compound should be guided by the specific experimental goals and the desired isoform-selectivity profile. This guide provides the necessary data and protocols to make an informed decision for advancing PI5P4K research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. journals.plos.org [journals.plos.org]
- 16. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CC260 and Other JAK2/STAT3 Inhibitors in Diverse Cancer Cell Lines
A Cross-Validation of Therapeutic Efficacy for Researchers and Drug Development Professionals
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway plays a pivotal role in tumor cell proliferation, survival, and immune evasion. Constitutive activation of this pathway is a hallmark of various malignancies, making it a prime target for therapeutic intervention. CC260, a novel small molecule inhibitor of the JAK2/STAT3 pathway, has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC) models. This guide provides a comprehensive cross-validation of this compound's effects in different cell lines, comparing its performance against other established JAK2 inhibitors: Ruxolitinib (B1666119), Fedratinib, and Pacritinib. The data presented herein, supported by detailed experimental protocols, offers an objective resource for researchers and drug development professionals evaluating novel cancer therapeutics.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and its alternatives in various cancer cell lines, with a focus on NSCLC. This quantitative data allows for a direct comparison of their anti-proliferative effects.
Table 1: IC50 Values of JAK2/STAT3 Inhibitors in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | This compound (µM) | Ruxolitinib (µM) | Fedratinib (µM) | Pacritinib (µM) |
| A549 | 1.007[1] | Not Available | Not Available | 2.547[2] |
| PC-9 | 0.651[1] | Not Available | Not Available | Not Available |
| H1975 | 2.117[1] | Not Available | Not Available | Not Available |
Table 2: IC50 Values of JAK2/STAT3 Inhibitors in a Panel of Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Ruxolitinib | Ba/F3-JAK2V617F | Pro-B Cell Leukemia | 0.125 |
| HDLM2 | Hodgkin's Lymphoma | Sensitive | |
| K-562 | Chronic Myeloid Leukemia | 20 | |
| NCI-BL 2171 | B-cell Lymphoma | 23.6 | |
| U87MG | Glioblastoma | 94.07 | |
| Fedratinib | HEL | Erythroleukemia | 0.305 |
| Ba/F3-JAK2V617F | Pro-B Cell Leukemia | 0.270 | |
| HMC-1.1 | Mast Cell Leukemia | 0.740 | |
| HMC-1.2 | Mast Cell Leukemia | 0.407 | |
| KBV20C | Cervical Cancer | Not Available | |
| Pacritinib | MOLM14 | Acute Myeloid Leukemia | 0.079 |
| MCF7 | Breast Cancer | 0.29 | |
| HL60 | Acute Promyelocytic Leukemia | 0.52 | |
| Karpas 1106P | Anaplastic Large Cell Lymphoma | 0.348 | |
| Ba/F3-JAK2V617F | Pro-B Cell Leukemia | 0.160 | |
| A2780 | Ovarian Cancer | 0.664 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the methodologies used to assess the efficacy of these inhibitors, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines (e.g., A549, PC-9, H1975)
-
Complete cell culture medium
-
96-well plates
-
This compound, Ruxolitinib, Fedratinib, Pacritinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the inhibitors (this compound, Ruxolitinib, Fedratinib, Pacritinib) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells following inhibitor treatment.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Western Blotting for Phosphorylated JAK2 and STAT3
This technique is used to detect the levels of phosphorylated (activated) JAK2 and STAT3, providing insight into the inhibitor's effect on the signaling pathway.
-
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This comparative guide provides a foundational dataset for the cross-validation of this compound's effects against other prominent JAK2/STAT3 inhibitors. The presented IC50 values highlight the differential sensitivity of various cancer cell lines to these therapeutic agents. While this compound shows promising potency in NSCLC cell lines, further head-to-head studies are warranted to establish a comprehensive comparative profile. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate the JAK2/STAT3 signaling axis and develop novel targeted therapies. As the landscape of cancer treatment evolves, rigorous comparative analyses such as this are crucial for identifying the most effective therapeutic strategies for specific cancer subtypes.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the JAK/STAT pathway with ruxolitinib overcomes cisplatin resistance in non-small-cell lung cancer NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CC260 and Other Metabolic Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the metabolic inhibitor CC260 with other key metabolic inhibitors. The analysis is supported by experimental data and detailed methodologies for key experiments to aid in the evaluation and selection of these compounds for research and therapeutic development.
Executive Summary
Metabolic reprogramming is a hallmark of cancer and other diseases, making metabolic pathways attractive targets for therapeutic intervention. This guide provides a comparative analysis of this compound, a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases α and β (PI5P4Kα/β), with other well-characterized metabolic inhibitors: 2-Deoxy-D-glucose (2-DG), Oligomycin, BAY 87-2243, and Metformin (B114582). These inhibitors target distinct nodes in cellular metabolism, including glycolysis and oxidative phosphorylation. This comparison focuses on their mechanism of action, potency, and cellular effects, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of Metabolic Inhibitors
The following table summarizes the key quantitative data for this compound and other selected metabolic inhibitors, providing a basis for direct comparison of their potency and targets.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Cell Line/System | Reference |
| This compound | PI5P4Kα | 40 | - | - | [1][2] |
| PI5P4Kβ | 30 | - | - | [1][2] | |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | - | 392,600 (P388/IDA leukemia cells) | P388/IDA | [3] |
| Oligomycin | ATP Synthase (F0 subunit) | 1,000 | ~100 (MCF7), 5,000-10,000 (MDA-MB-231) | MCF7, MDA-MB-231 | [4][5] |
| BAY 87-2243 | Mitochondrial Complex I | - | 0.7 (HIF-1 reporter), 2 (CA9 protein), ~10 (oxygen consumption) | HCT116luc, H460 | [6][7][8] |
| Metformin | Mitochondrial Complex I | - | ~20,000,000 (in isolated mitochondria) | Isolated mitochondria | [9] |
Mechanism of Action and Signaling Pathways
The metabolic inhibitors discussed in this guide disrupt cellular energy production and signaling through distinct mechanisms. Understanding these pathways is crucial for designing experiments and interpreting results.
This compound: Targeting PI5P4Kα/β
This compound is a potent and selective inhibitor of the lipid kinases PI5P4Kα and PI5P4Kβ.[1][2] Inhibition of these kinases disrupts cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[10][11] This disruption of energy metabolism is selectively toxic to p53-null tumor cells.[10][11]
Glycolysis and Oxidative Phosphorylation Inhibitors
2-DG, Oligomycin, BAY 87-2243, and Metformin target core metabolic processes: glycolysis and oxidative phosphorylation.
-
2-Deoxy-D-glucose (2-DG): As a glucose analog, 2-DG is taken up by cells and phosphorylated by hexokinase. The resulting 2-DG-6-phosphate cannot be further metabolized, leading to the inhibition of glycolysis.[3][12]
-
Oligomycin: This antibiotic directly inhibits the F0 subunit of ATP synthase, blocking the final step of oxidative phosphorylation and ATP production.[13]
-
BAY 87-2243: A potent and selective inhibitor of mitochondrial complex I, BAY 87-2243 disrupts the electron transport chain, leading to decreased oxygen consumption and ATP synthesis.[6][8]
-
Metformin: While widely used as an anti-diabetic drug, metformin also inhibits mitochondrial complex I, although at significantly higher concentrations than BAY 87-2243.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization and comparison of metabolic inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of metabolic inhibitors on cultured cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Metabolic inhibitor stock solutions (e.g., this compound, 2-DG, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the metabolic inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Phosphorylated Proteins
This protocol is used to assess the effect of metabolic inhibitors on key signaling proteins, such as Akt and S6K, which are downstream of the PI3K/mTOR pathway.
Materials:
-
Cell culture dishes
-
Metabolic inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the metabolic inhibitor for the desired time. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates.[17]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Metabolic Flux Analysis (Seahorse XF Analyzer)
This protocol allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis, respectively.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF calibrant
-
Seahorse XF assay medium
-
Metabolic inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A for Mito Stress Test; Glucose, Oligomycin, 2-DG for Glycolysis Stress Test)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to attach overnight.[19]
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[19]
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.[20]
-
Compound Loading: Load the metabolic modulators into the injection ports of the sensor cartridge.[20]
-
Seahorse XF Assay: Calibrate the sensor cartridge and then replace the calibrant plate with the cell plate in the Seahorse XF Analyzer. Run the assay according to the manufacturer's protocol.[21]
-
Data Analysis: Analyze the OCR and ECAR data to determine key metabolic parameters such as basal respiration, ATP production, and glycolytic capacity.[22]
Conclusion
This guide provides a framework for the comparative analysis of this compound and other key metabolic inhibitors. The provided data, pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers in the field of metabolic regulation and drug discovery. The distinct mechanisms of action and potencies of these inhibitors offer a versatile toolkit for probing cellular metabolism and identifying novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting mitochondrial complex I using BAY 87-2243 reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Oligomycin - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. tabaslab.com [tabaslab.com]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
- 22. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CC260 for Reproducible Research in Oncology and Metabolism
A detailed guide for researchers, scientists, and drug development professionals on the performance and application of CC260, a selective PI5P4Kα and PI5P4Kβ inhibitor, in comparison to other key alternatives. This guide provides supporting experimental data, detailed methodologies, and visual representations of associated signaling pathways to ensure the reproducibility of research findings.
Introduction to this compound and the PI5P4K Signaling Axis
This compound is a potent and selective small-molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase alpha (PI5P4Kα) and beta (PI5P4Kβ), with respective Ki values of 40 nM and 30 nM.[1][2] These lipid kinases play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger. The PI5P4K pathway is implicated in a variety of cellular processes, including energy metabolism, cell growth, and survival. Notably, research has highlighted the synthetic lethal relationship between the inhibition of PI5P4Kα/β and p53-null tumor cells, making this compound a valuable tool for cancer research, particularly in tumors lacking the p53 tumor suppressor.[3][4]
Performance Comparison of PI5P4K Inhibitors
The reproducibility of research findings heavily relies on the careful selection and characterization of chemical probes. This section provides a comparative overview of this compound and other commonly used PI5P4K inhibitors. The data presented is collated from various studies to provide a comprehensive reference.
| Inhibitor | Target(s) | Potency (Ki/IC50) | Selectivity | Key Cellular Effects |
| This compound | PI5P4Kα, PI5P4Kβ | Ki: 40 nM (α), 30 nM (β)[2] | Selective over other protein kinases like Plk1 and RSK2.[2] Modestly inhibits PIKfyve, PI3K-γ, and PI3K-δ at higher concentrations.[4] | Disrupts cellular energy homeostasis, activates AMPK, inhibits mTORC1 signaling, and selectively induces cell death in p53-null tumor cells.[3][4] |
| THZ-P1-2 | Pan-PI5P4K (α, β, γ) | IC50: 190 nM (α)[5] | Pan-inhibitor (covalent)[5] | Induces defects in autophagy and shows anti-proliferative activity in leukemia cell lines.[6] |
| ARUK2002821 | PI5P4Kα | pIC50: 8.0[5] | Selective vs. PI5P4Kβ and PI5P4Kγ.[5] | Potent and selective tool for studying the specific role of the α isoform. |
| BAY-091 | PI5P4Kα | - | Highly selective for PI5P4Kα. | Chemical probe for investigating PI5P4Kα function. |
| NIH-12848 | PI5P4Kγ | IC50: 1 µM[1] | Selective for the γ isoform. | Used to study the role of PI5P4Kγ in signaling pathways like mTORC1.[1] |
| NCT-504 | PI5P4Kγ | IC50: 15.8 µM[1] | Allosteric inhibitor selective for the γ isoform. | Potential for research in Huntington's disease.[1] |
Signaling Pathways Modulated by this compound
This compound, through its inhibition of PI5P4Kα/β, impacts several critical signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.
PI5P4K and mTORC1 Signaling
Inhibition of PI5P4Kα/β by this compound leads to the suppression of the mTORC1 signaling pathway.[3][4] This is evidenced by reduced phosphorylation of the mTORC1 substrate S6K.[2] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[7][8][9][10]
Caption: this compound inhibits PI5P4Kα/β, leading to downstream suppression of mTORC1 signaling.
PI5P4K and the Hippo Signaling Pathway
Recent studies have revealed a crosstalk between the PI5P4K and Hippo signaling pathways.[11] The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4Ks. Conversely, PI5P4K activity can regulate the interaction between the key Hippo proteins MOB1 and LATS, thereby influencing the activity of the downstream effector YAP.[11]
Caption: The Hippo pathway and PI5P4K signaling are interconnected, with this compound impacting this crosstalk.
Experimental Protocols
To ensure the reproducibility of studies involving this compound, detailed and standardized experimental protocols are crucial.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., p53-null and p53-wildtype)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the phosphorylation status of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control and the total protein levels.
Experimental Workflow for Comparing PI5P4K Inhibitors
A standardized workflow is essential for the objective comparison of different PI5P4K inhibitors.
Caption: A standardized experimental workflow for the comparative analysis of PI5P4K inhibitors.
Conclusion
Reproducibility in preclinical research is paramount for the successful translation of scientific findings. This guide provides a framework for the consistent and comparable evaluation of the PI5P4Kα/β inhibitor this compound. By utilizing the provided comparative data, detailed protocols, and an understanding of the underlying signaling pathways, researchers can enhance the reliability and impact of their studies in the fields of oncology and metabolic diseases. The selective nature of this compound, particularly its efficacy in p53-null contexts, underscores its potential as a valuable research tool and a starting point for the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of mTOR Signaling: Emerging Role of Cyclic Nucleotide-Dependent Protein Kinases and Implications for Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CC260: A Comparative Guide
In the landscape of modern drug discovery, rigorously validating that a therapeutic candidate exerts its intended effect on its designated molecular target is a critical step. This guide provides a comparative analysis for validating the on-target effects of the hypothetical molecule, CC260, a novel inhibitor targeting the "Kinase X" signaling pathway. We will objectively compare its performance with alternative compounds, supported by illustrative experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following table summarizes key quantitative metrics for comparing the on-target efficacy and selectivity of this compound with two alternative Kinase X inhibitors, Compound A and Compound B.
| Parameter | This compound | Compound A (Alternative 1) | Compound B (Alternative 2) | Notes |
| Target Kinase IC₅₀ (nM) | 15 | 50 | 5 | In vitro biochemical assay determines the concentration of inhibitor required to reduce enzyme activity by 50%. |
| Cellular Target Engagement (EC₅₀, nM) | 50 | 200 | 25 | Cellular Thermal Shift Assay (CETSA) measures target protein stabilization upon ligand binding in intact cells. |
| Off-Target Kinase Y IC₅₀ (nM) | >10,000 | 500 | 100 | Demonstrates selectivity against a closely related kinase. |
| Cell Viability (GI₅₀, µM) in WT Cells | 0.1 | 0.5 | 0.05 | Concentration causing 50% growth inhibition in wild-type cells expressing Kinase X. |
| Cell Viability (GI₅₀, µM) in Kinase X KO Cells | >10 | >10 | >10 | CRISPR-Cas9 knockout cells lacking the target kinase are resistant to the inhibitor, confirming on-target toxicity. |
Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This protocol describes the generation of a Kinase X knockout cell line to validate that the cellular phenotype observed with this compound is dependent on its intended target.
Materials:
-
Lentiviral vectors for Cas9 and sgRNA
-
HEK293T cells (for lentivirus production)
-
Target cell line (e.g., a cancer cell line where Kinase X is active)
-
Lipofectamine 3000
-
Puromycin (or other selection antibiotic)
-
Western Blotting reagents
-
Cell viability assay kit (e.g., CellTiter-Glo)
Procedure:
-
sgRNA Design and Cloning: Design and clone two independent sgRNAs targeting an early exon of the Kinase X gene into a lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using Lipofectamine 3000. Harvest the virus-containing supernatant after 48 and 72 hours.
-
Transduction of Target Cells: Transduce the target cell line with the lentiviral particles.
-
Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation of Knockout: Confirm the absence of Kinase X protein expression via Western Blotting.
-
Cell-Based Assay: Treat both wild-type and Kinase X knockout cells with a dose range of this compound. Measure the cellular response using a relevant assay (e.g., CellTiter-Glo for viability).
-
Data Analysis: Compare the dose-response curves of this compound in wild-type versus knockout cells. A significant rightward shift or complete loss of activity in the knockout cells validates the on-target effect.[1][2]
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the use of CETSA to confirm the direct binding of this compound to Kinase X in intact cells.[2]
Materials:
-
Target cell line
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Western Blotting or ELISA reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Protein Quantification: Analyze the amount of soluble Kinase X in the supernatant by Western Blotting or ELISA.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathway of Kinase X
Caption: Simplified signaling pathway inhibited by this compound.
Experimental Workflow for Target Validation
Caption: Workflow for validating the on-target effects of this compound.
References
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Procedural Guide
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For a substance identified as "CC260," the precise disposal protocol is contingent upon its specific chemical composition and associated hazards. Without a definitive chemical identity or CAS number, a generalized disposal procedure is provided below, emphasizing the critical need to first consult the manufacturer-provided Safety Data Sheet (SDS). This guide is intended for researchers, scientists, and drug development professionals to ensure safe and compliant chemical waste management.
Different substances, even with similar nomenclature, possess vastly different properties and require distinct disposal methods. The following table illustrates the varied characteristics of several compounds with names similar to "this compound," underscoring why a substance-specific approach is imperative.
| Characteristic | CO-260[1] | KC-260 | C60 (Fullerene)[2] |
| Physical State | Solid (Dust)[1] | Liquid[3] | Solid (Powder)[2] |
| Key Hazards | Hazardous, potential carcinogen (contains cobalt, nickel, chromium)[1] | Causes severe skin burns and eye damage[3] | May cause eye irritation[2] |
| Primary Route of Exposure | Inhalation, Skin/Eye Contact[1] | Skin/Eye Contact[3] | Inhalation, Ingestion, Skin/Eye Contact[2] |
| Personal Protective Equipment (PPE) | Respirator, gloves, eye protection[1] | Gloves, protective clothing, eye/face protection[3] | Protective clothing, gloves, eye protection[2] |
| Disposal Consideration | Dispose of via a licensed waste disposal contractor[1] | Dispose of contents/container to an approved waste disposal plant[3] | Dispose of contents in accordance with local, state or national legislation[2] |
Step-by-Step Disposal Protocol for Laboratory Chemicals
The following procedure outlines the necessary steps to ensure the safe and compliant disposal of any laboratory chemical, including substances identified with an internal code such as "this compound."
1. Locate and Review the Safety Data Sheet (SDS): The SDS is the most critical document for determining the appropriate disposal method. It contains comprehensive information regarding the chemical's properties, hazards, and handling procedures. Key sections to consult are:
- Section 2: Hazards Identification: This will inform you of the specific dangers associated with the chemical.
- Section 7: Handling and Storage: Provides guidance on safe handling practices, which extend to waste handling.[1][3]
- Section 8: Exposure Controls/Personal Protection: Details the necessary Personal Protective Equipment (PPE) to be worn when handling the chemical waste.[1][2][3]
- Section 13: Disposal Considerations: This section will provide specific instructions for disposal.[1][2][3]
2. Adhere to Personal Protective Equipment (PPE) Requirements: Based on the SDS, don the appropriate PPE before handling the chemical waste. This may include, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves. For substances that generate dust or vapors, a respirator may be necessary.[1][3]
3. Segregate Chemical Waste: Never mix different chemical wastes unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently, producing heat, gas, or toxic fumes. Waste should be segregated into appropriate categories such as:
- Halogenated Solvents
- Non-halogenated Solvents
- Acids
- Bases
- Heavy Metal Waste
- Solid Waste
4. Use Designated Waste Containers: Transfer the chemical waste into a container that is compatible with the chemical and clearly labeled with the full chemical name and associated hazards. The container should be in good condition and have a secure lid.
5. Complete a Hazardous Waste Tag: Most institutions require a hazardous waste tag to be completed and attached to the waste container. This tag typically includes information about the contents, concentration, volume, and the date.
6. Store Waste Appropriately: Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel. This area should be well-ventilated and away from general laboratory traffic.
7. Arrange for Pickup and Disposal: Follow your institution's specific procedures for requesting a pickup of hazardous waste. This is typically managed by the EHS office, who will ensure the waste is transported to a licensed disposal facility.
Chemical Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: A flowchart outlining the procedural steps for safe and compliant laboratory chemical disposal.
References
Essential Safety and Operational Guide for Handling CC260
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CC260, a selective PI5P4Kα and PI5P4Kβ inhibitor. Adherence to these protocols is vital for ensuring personal safety and maintaining a compliant laboratory environment.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 2411088-26-9
-
Molecular Formula: C₂₄H₂₉Cl₂N₅O₂
This compound is a research compound used in studies of cell energy metabolism, diabetes, and cancer.[1] It functions by selectively inhibiting phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4Kα) and beta (PI5P4Kβ).[1] These enzymes are critical in cellular signaling, converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key secondary messenger.[1][2] The inhibition of PI5P4Kα and β has been identified as a promising therapeutic strategy for various diseases, including cancer and immune disorders.[2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling the compound. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the compound. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and research integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
3. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound should be treated as hazardous chemical waste.
-
Container Management:
-
Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
The container must be labeled with "Hazardous Waste" and the chemical name "this compound".[5]
-
-
Disposal Route:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits PI5P4Kα/β, blocking PI5P to PI(4,5)P2 conversion.
Experimental Workflow: Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a lab.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
